molecular formula C16H26O2 B3032636 2-(2,4-Di-tert-butylphenoxy)ethanol CAS No. 31692-02-1

2-(2,4-Di-tert-butylphenoxy)ethanol

Cat. No.: B3032636
CAS No.: 31692-02-1
M. Wt: 250.38 g/mol
InChI Key: KJOBWUJBJNWUMZ-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-butylphenoxy)ethanol (CAS 52073-65-1) is a high-purity chemical compound supplied for advanced laboratory research. With a molecular formula of C16H26O2 and a molecular weight of 250.38 g/mol, this substance serves as a valuable intermediate in synthetic chemistry and materials science research . Researchers value this compound for its phenolic ether structure, which is related to other alkylated phenols known for their utility in developing commercially important antioxidants and UV absorbers . The sterically hindered tert-butyl groups contribute to its stability, making it a compound of interest for developing new phenolic antioxidants and benzotriazole-type light stabilizers used in polymer science . As a derivative of 2,4-di-tert-butylphenol—a metabolite produced by a wide range of bacteria, fungi, plants, and animals—this compound and its analogs are also subjects of interest in biological and antimicrobial activity studies . All products are intended for Research Use Only (RUO) and are strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-ditert-butylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOBWUJBJNWUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185585
Record name Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31692-02-1, 52073-65-1
Record name Smachivatel DB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31692-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52073-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of 2-(2,4-di-tert-butylphenoxy)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathway for 2-(2,4-di-tert-butylphenoxy)ethanol, a derivative of the widely used antioxidant, 2,4-di-tert-butylphenol. The synthesis of the target molecule is achieved through a two-step process commencing with the synthesis of the 2,4-di-tert-butylphenol precursor via Friedel-Crafts alkylation of phenol, followed by a Williamson ether synthesis to introduce the hydroxyethyl group. This guide provides detailed experimental protocols, quantitative data, and visualizations of the chemical synthesis and a relevant biological signaling pathway.

Synthesis of the Precursor: 2,4-di-tert-butylphenol

The initial step involves the synthesis of 2,4-di-tert-butylphenol through the acid-catalyzed alkylation of phenol with isobutylene. This electrophilic aromatic substitution reaction is a well-established method for introducing tert-butyl groups to the phenolic ring.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

Materials:

  • Phenol

  • Isobutylene or tert-butanol (as a source of isobutylene in situ)

  • Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like an acid-activated clay or zeolite)

  • Solvent (e.g., heptane, toluene)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a gas inlet, dissolve phenol in the chosen solvent.

  • Add the acid catalyst to the phenol solution and heat the mixture to the desired reaction temperature (typically ranging from 60 to 120 °C).

  • Introduce isobutylene gas into the reaction mixture at a controlled rate, or add tert-butanol dropwise.

  • Maintain the reaction at the set temperature for a period of 2 to 8 hours, monitoring the progress by a suitable analytical technique such as gas chromatography (GC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or recrystallization to obtain pure 2,4-di-tert-butylphenol.

Quantitative Data for 2,4-di-tert-butylphenol Synthesis
ParameterValueReference
Typical Yield 70-90%General literature on Friedel-Crafts alkylation
Melting Point 56-57 °CPubChem CID 7309
Boiling Point 264 °CPubChem CID 7309
¹H NMR (CDCl₃) δ 7.31 (d, J=2.4 Hz, 1H), 7.07 (dd, J=8.4, 2.4 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 4.75 (s, 1H, OH), 1.44 (s, 9H), 1.31 (s, 9H)Spectral Database for Organic Compounds (SDBS)
¹³C NMR (CDCl₃) δ 151.7, 142.1, 135.8, 125.8, 123.6, 114.8, 34.9, 34.2, 31.7, 29.6Spectral Database for Organic Compounds (SDBS)

Synthesis of this compound

The final product is synthesized via the Williamson ether synthesis, a classic and versatile method for forming ethers. This S(_N)2 reaction involves the nucleophilic attack of the 2,4-di-tert-butylphenoxide ion on an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2,4-di-tert-butylphenol

  • A suitable base (e.g., sodium hydroxide, potassium carbonate, sodium hydride)

  • 2-Chloroethanol or ethylene oxide

  • Solvent (e.g., ethanol, dimethylformamide (DMF), acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-butylphenol in the chosen solvent.

  • Add the base portion-wise to the solution to form the corresponding phenoxide. If using sodium hydride, exercise caution due to the evolution of hydrogen gas.

  • After the deprotonation is complete, add 2-chloroethanol to the reaction mixture. If using ethylene oxide, it should be bubbled through the solution or added as a condensed liquid at low temperature.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • If the solvent is water-miscible, add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Quantitative Data for this compound Synthesis
ParameterValueReference
Typical Yield 60-85%General literature on Williamson ether synthesis
Molecular Weight 250.38 g/mol PubChem CID 154268
Appearance Colorless to pale yellow oil or low melting solidGeneral chemical properties
¹H NMR (CDCl₃) δ 7.35 (d, J=2.5 Hz, 1H), 7.15 (dd, J=8.5, 2.5 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H), 4.10 (t, J=4.5 Hz, 2H), 3.95 (t, J=4.5 Hz, 2H), 2.50 (t, J=6.0 Hz, 1H, OH), 1.42 (s, 9H), 1.32 (s, 9H)Predicted based on chemical structure and known shifts
¹³C NMR (CDCl₃) δ 153.5, 142.5, 136.0, 126.0, 124.0, 112.5, 69.5, 61.5, 35.0, 34.5, 31.5, 29.5Predicted based on chemical structure and known shifts

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Williamson Ether Synthesis phenol Phenol dtbp 2,4-Di-tert-butylphenol phenol->dtbp + Isobutylene + Acid Catalyst isobutylene Isobutylene acid_catalyst Acid Catalyst (e.g., H₂SO₄) final_product This compound dtbp->final_product + 2-Chloroethanol + Base base Base (e.g., NaOH) chloroethanol 2-Chloroethanol

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Williamson Ether Synthesis

Williamson_Workflow start Dissolve 2,4-di-tert-butylphenol in solvent add_base Add base (e.g., NaOH) to form phenoxide start->add_base add_ce Add 2-Chloroethanol add_base->add_ce reflux Heat to reflux (4-24h) add_ce->reflux workup Aqueous workup and extraction reflux->workup purification Purification (Column chromatography or distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for the Williamson ether synthesis step.

Biological Context: Retinoid X Receptor (RXR) Activation

While the biological activity of this compound is not extensively documented, its precursor, 2,4-di-tert-butylphenol, is a known endocrine disruptor that functions as an agonist for the Retinoid X Receptor (RXR).[1][2][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various physiological processes, including adipogenesis.[1][2][4]

Activation of the RXR by ligands like 2,4-di-tert-butylphenol can lead to the transcription of target genes that promote the differentiation of mesenchymal stem cells into adipocytes.[1][2][3] Given the structural similarity, it is plausible that this compound may exhibit similar biological activity.

Signaling Pathway Diagram: RXR-Mediated Adipogenesis

RXR_Signaling DTBP 2,4-Di-tert-butylphenol (or derivative) RXR RXR DTBP->RXR binds and activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression initiates Adipogenesis Adipogenesis Gene_Expression->Adipogenesis promotes

Caption: Proposed signaling pathway of RXR activation leading to adipogenesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-di-tert-butylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-di-tert-butylphenoxy)ethanol is an organic compound belonging to the family of substituted phenoxyethanols. Its structure, characterized by a bulky di-tert-butylphenol group linked to an ethanol moiety via an ether bond, suggests potential applications in various fields, including as an intermediate in the synthesis of antioxidants, UV stabilizers, and potentially, pharmacologically active molecules. The presence of the sterically hindered phenol group is a key feature, often associated with antioxidant properties. This guide provides a comprehensive overview of the available chemical and physical data for this compound, details on its synthesis and analysis, and insights into its potential biological activities based on related compounds.

Chemical and Physical Properties

Experimental data for this compound is limited in the public domain. The following tables summarize the computed physicochemical properties available from databases such as PubChem, alongside experimental data for the closely related isomer, 2-(4-tert-butylphenoxy)ethanol, and the parent phenol, 2,4-di-tert-butylphenol, for comparative purposes. It is crucial to note the specific compound to which each data point pertains.

Table 1: General and Computed Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2-(2,4-ditert-butylphenoxy)ethanol, 2-(2,4-di-tert-butylphenoxy)ethan-1-olPubChem[1]
CAS Number 31692-02-1, 52073-65-1PubChem[1]
Molecular Formula C₁₆H₂₆O₂PubChem[1]
Molecular Weight 250.38 g/mol PubChem[1]
XLogP3 4.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 250.19328 g/mol PubChem[1]
Monoisotopic Mass 250.19328 g/mol PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]
Complexity 247PubChem[1]
Table 2: Experimental Properties of Related Compounds
Property2-(4-tert-butylphenoxy)ethanol2,4-di-tert-butylphenolSource
Molecular Formula C₁₂H₁₈O₂C₁₄H₂₂OPubChem[2][3]
Molecular Weight 194.27 g/mol 206.32 g/mol PubChem[2][3]
Melting Point Not available56.5 °CPubChem[3]
Boiling Point Not availableNot available
Kovats Retention Index (Standard non-polar) 1519.9Not availablePubChem[2]
Refractive Index Not available1.5080 at 20 °C/DPubChem[3]
Appearance Not availableWhite to yellow powder or solidPubChem[3]

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Protocol:

  • Deprotonation of the Phenol: To a solution of 2,4-di-tert-butylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add an equimolar amount of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The progress of the deprotonation can be monitored by the cessation of hydrogen gas evolution when using NaH.

  • Nucleophilic Attack: To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of 2-bromoethanol.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

The synthesis of the starting material, 2,4-di-tert-butylphenol, is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene in the presence of an acid catalyst.[4][5]

Analytical Methods

The characterization of this compound would rely on standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two tert-butyl groups (as singlets), and the two methylene groups of the ethanol moiety. The chemical shifts of the protons on the carbon adjacent to the ether oxygen are expected in the range of 3.5-4.5 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.[6]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the quaternary carbons of the tert-butyl groups and the aromatic carbons.

  • Mass Spectrometry (MS):

    • Electron ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 250. Fragmentation patterns would include cleavage of the ether bond and loss of the ethanol side chain. The NIST WebBook provides mass spectrometry data for the related isomer, 2-(4-tert-butylphenoxy)ethanol, which can serve as a reference.[7]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[6][8] Characteristic C-O stretching vibrations for the ether and alcohol functionalities would be observed in the fingerprint region (around 1000-1300 cm⁻¹).[6] A vapor phase IR spectrum is available for 2-(4-tert-butylphenoxy)ethanol from the NIST WebBook.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is a suitable technique for the separation and identification of this compound and related compounds in complex mixtures.[9]

Biological Activity and Potential Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, the parent compound, 2,4-di-tert-butylphenol (2,4-DTBP), has been the subject of numerous studies and has been reported to exhibit a wide range of biological activities.[10][11][12][13] These activities provide a basis for predicting the potential biological profile of its derivatives.

Known Biological Activities of 2,4-di-tert-butylphenol:

  • Antioxidant Activity: The sterically hindered phenolic hydroxyl group allows 2,4-DTBP to act as a potent radical scavenger.[10]

  • Anti-inflammatory Activity: 2,4-DTBP has been shown to possess anti-inflammatory properties.[11]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of 2,4-DTBP against various cancer cell lines.[14][15] It has been identified as an activator of the retinoid X receptor alpha (RXRα), which is involved in the regulation of cell proliferation and differentiation.[15]

  • Antimicrobial and Antifungal Activity: 2,4-DTBP has demonstrated inhibitory activity against a range of bacteria and fungi.[10][11][16]

Given that this compound retains the core 2,4-di-tert-butylphenol structure, it is plausible that it may exhibit similar biological activities. The addition of the hydroxyethyl group could modulate its physicochemical properties, such as solubility and membrane permeability, which in turn could influence its biological efficacy and mechanism of action.

Visualizations

Proposed General Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Williamson Ether Synthesis phenol Phenol dtbp 2,4-di-tert-butylphenol phenol->dtbp isobutylene Isobutylene isobutylene->dtbp acid_catalyst Acid Catalyst (e.g., Zeolite) acid_catalyst->dtbp product This compound dtbp->product base Base (e.g., NaH, K₂CO₃) base->dtbp haloethanol 2-Bromoethanol haloethanol->product

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Potential Biological Activities

G cluster_cellular Cellular Level cluster_effects Potential Biological Effects compound This compound (Hypothesized Activities) antioxidant Antioxidant compound->antioxidant anti_inflammatory Anti-inflammatory compound->anti_inflammatory anticancer Anticancer compound->anticancer antimicrobial Antimicrobial compound->antimicrobial ros Reactive Oxygen Species (ROS) inflammation Inflammatory Pathways cell_proliferation Uncontrolled Cell Proliferation microbial_growth Microbial Growth antioxidant->ros Scavenges anti_inflammatory->inflammation Inhibits anticancer->cell_proliferation Inhibits antimicrobial->microbial_growth Inhibits

Caption: Potential biological activities based on the parent compound, 2,4-di-tert-butylphenol.

Conclusion

This compound is a compound with potential for further investigation, particularly in the areas of material science and medicinal chemistry. While experimental data on its specific properties are scarce, its structural relationship to the well-studied 2,4-di-tert-butylphenol provides a strong foundation for predicting its chemical behavior and potential biological activities. The synthetic route is straightforward, and standard analytical techniques can be employed for its characterization. Future research should focus on obtaining experimental data for this compound to validate the predicted properties and to explore its potential applications, particularly in the context of its antioxidant, anti-inflammatory, and anticancer activities. The information presented in this guide serves as a valuable resource for researchers and professionals interested in the further study and development of this and related compounds.

References

2-(2,4-di-tert-butylphenoxy)ethanol CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 52073-65-1

This technical guide provides a comprehensive overview of 2-(2,4-di-tert-butylphenoxy)ethanol, including its chemical properties, a plausible synthesis protocol, and potential applications derived from its structural relationship to the well-researched compound 2,4-di-tert-butylphenol (2,4-DTBP). This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly available literature, its fundamental properties have been computed and are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₂₆O₂PubChem[1]
Molecular Weight 250.38 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 52073-65-1PubChem[1]
XLogP3 4.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 5PubChem[1]

Synthesis Protocol

Reaction:

2,4-di-tert-butylphenol + 2-haloethanol + Base → this compound + Salt + Water

Detailed Methodology (Hypothetical):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.

  • Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) to the reaction mixture.

  • Reaction Condition: Heat the mixture to a temperature of 80-100 °C and allow it to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash with the solvent. The filtrate is then typically diluted with water and extracted with a non-polar organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Applications and Biological Relevance

Direct research on the applications of this compound is scarce. However, its chemical structure, particularly the presence of the 2,4-di-tert-butylphenol moiety, suggests potential applications in areas where its precursor, 2,4-DTBP, has shown significant activity. 2,4-DTBP is a known antioxidant and has been investigated for various biological activities.[2][3][4][5]

Potential Areas of Interest for Drug Development:

  • Antioxidant and Anti-inflammatory Agent: 2,4-DTBP is a well-documented antioxidant.[6] The ethoxyethanol side chain in this compound may modulate this activity, potentially altering its solubility and bioavailability, which are critical parameters in drug design.

  • Antimicrobial and Antifungal Properties: The parent phenol, 2,4-DTBP, exhibits antimicrobial and antifungal properties.[2] It is plausible that this compound could be explored as a lead compound for the development of new antimicrobial agents.

  • Intermediate in Chemical Synthesis: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be further functionalized to create a variety of esters, ethers, and other derivatives for screening in drug discovery programs. For instance, its derivatives are used commercially as UV stabilizers and antioxidants for hydrocarbon-based products.[7]

Safety and Handling

  • Eye Irritation: May cause serious eye damage.[8][9][10]

  • Skin Irritation: May cause skin irritation.

  • Handling: Wear protective gloves, clothing, and eye/face protection.[10][11] Use in a well-ventilated area.[8]

  • Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[8][11]

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed Williamson ether synthesis for this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 2,4-di-tert-butylphenol ReactionStep Williamson Ether Synthesis (80-100°C, 4-8h) Reactant1->ReactionStep Reactant2 2-Chloroethanol Reactant2->ReactionStep Base Potassium Carbonate Base->ReactionStep Solvent DMF Solvent->ReactionStep Workup Aqueous Work-up & Extraction ReactionStep->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Disclaimer: The information provided in this technical guide is based on available data for this compound and its structurally related precursor, 2,4-di-tert-butylphenol. The synthesis protocol is a plausible, hypothetical procedure and has not been experimentally validated from the cited sources. Researchers should conduct their own literature search and risk assessment before any experimental work.

References

Unraveling the Molecular Mechanisms of 2-(2,4-di-tert-butylphenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the mechanism of action for 2,4-di-tert-butylphenol (2,4-DTBP), a structurally analogous compound to 2-(2,4-di-tert-butylphenoxy)ethanol. Due to the scarcity of specific data for this compound, this guide presents the established mechanisms of 2,4-DTBP as a predictive framework for its ethanol derivative. The shared 2,4-di-tert-butylphenyl core suggests a high probability of similar biological activity.

Core Mechanism of Action: Activation of Retinoid X Receptor Alpha (RXRα)

The primary mechanism of action for 2,4-di-tert-butylphenol (2,4-DTBP) is the activation of the Retinoid X Receptor alpha (RXRα), a key nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression.[1][2][3][4] This activation positions 2,4-DTBP as a potential endocrine-disrupting chemical and an obesogen.[1][3][4]

Activation of PPARγ/RXRα Heterodimer and Adipogenesis

2,4-DTBP has been shown to induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells.[1][5][6] This effect is mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and RXRα heterodimer.[1][5] While 2,4-DTBP does not directly bind to PPARγ, its activation of RXRα is sufficient to stimulate the adipogenic program.[1][3][4] This leads to increased lipid accumulation and the expression of adipogenic marker genes.[1]

The activation of the RXRα subunit within the PPARγ/RXRα heterodimer is a critical step in committing mesenchymal stem cells to the adipocyte lineage.[7] The obesogenic potential of 2,4-DTBP is, therefore, linked to its ability to modulate this pathway.[1]

Below is a diagram illustrating the signaling pathway of 2,4-DTBP-induced adipogenesis.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_4_DTBP 2,4-di-tert-butylphenol (2,4-DTBP) RXR_alpha_inactive Inactive RXRα 2_4_DTBP->RXR_alpha_inactive Enters Cell RXR_alpha_active Active RXRα RXR_alpha_inactive->RXR_alpha_active Binding and Activation Heterodimer PPARγ/RXRα Heterodimer RXR_alpha_active->Heterodimer PPAR_gamma PPARγ PPAR_gamma->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to Adipogenic_Genes Adipogenic Gene Transcription PPRE->Adipogenic_Genes Initiates Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis Leads to cluster_workflow Adipogenesis Assay Workflow Start Start: Culture Human MSCs Seed Seed MSCs in multi-well plates Start->Seed Induce Induce adipogenesis with differentiation medium + Test Compound (e.g., 2,4-DTBP) Seed->Induce Culture Culture for 10-21 days Induce->Culture Assess Assess Adipogenesis Culture->Assess Stain Oil Red O Staining for Lipid Visualization Assess->Stain Qualitative qPCR qRT-PCR for Adipogenic Gene Expression Assess->qPCR Quantitative Analyze Analyze and Quantify Results Stain->Analyze qPCR->Analyze cluster_principle Luciferase Reporter Assay Principle Ligand Ligand (e.g., 2,4-DTBP) Receptor_Fusion GAL4-DBD + NR-LBD (Effector Plasmid) Ligand->Receptor_Fusion Binds to LBD UAS GAL4 UAS Receptor_Fusion->UAS DBD binds to Promoter Minimal Promoter UAS->Promoter Activates Luciferase_Gene Luciferase Gene (Reporter Plasmid) Promoter->Luciferase_Gene Drives Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light Light Signal Luciferase_Protein->Light Produces (with substrate)

References

Spectroscopic Analysis of 2-(2,4-di-tert-butylphenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a summary of anticipated spectroscopic data for 2-(2,4-di-tert-butylphenoxy)ethanol. Due to the limited availability of published experimental data for this specific compound, this guide presents information on the closely related and well-characterized precursor, 2,4-di-tert-butylphenol, to offer insights into the expected spectral characteristics. The methodologies outlined below represent standard protocols for the spectroscopic analysis of organic compounds and are directly applicable to this compound.

Predicted Spectroscopic Data

The introduction of the 2-hydroxyethyl group to the phenolic oxygen of 2,4-di-tert-butylphenol to form this compound would introduce characteristic signals in the NMR, IR, and Mass spectra. The following tables summarize the known spectroscopic data for 2,4-di-tert-butylphenol, which serves as a foundational reference.

Table 1: ¹H NMR Spectroscopic Data of 2,4-di-tert-butylphenol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.31d1HAr-H
7.08dd1HAr-H
6.79d1HAr-H
5.0 (variable)s1HOH
1.43s9HC(CH₃)₃
1.31s9HC(CH₃)₃
Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of 2,4-di-tert-butylphenol

Chemical Shift (δ) ppmAssignment
151.7C-OH
141.3Ar-C
135.5Ar-C
124.0Ar-CH
123.1Ar-CH
114.8Ar-CH
34.9C(CH₃)₃
34.2C(CH₃)₃
31.7C(CH₃)₃
29.8C(CH₃)₃
Solvent: CDCl₃

Table 3: IR Spectroscopic Data of 2,4-di-tert-butylphenol

Wavenumber (cm⁻¹)IntensityAssignment
3640Strong, SharpO-H stretch (free)
3450Strong, BroadO-H stretch (H-bonded)
2960-2870StrongC-H stretch (alkyl)
1600, 1480Medium-StrongC=C stretch (aromatic)
1230StrongC-O stretch (phenol)

Table 4: Mass Spectrometry Data of 2,4-di-tert-butylphenol

m/zRelative Intensity (%)Assignment
206100[M]⁺
19180[M-CH₃]⁺
17740[M-C₂H₅]⁺
14930[M-C₄H₉]⁺

For this compound, one would anticipate additional signals corresponding to the -OCH₂CH₂OH group. In the ¹H NMR spectrum, two new triplets would be expected around 3.5-4.5 ppm. The ¹³C NMR would show two new peaks for the aliphatic carbons. The IR spectrum would retain the aromatic C-H and C=C stretches but would also feature a prominent C-O-C ether stretch and a hydroxyl stretch. The mass spectrum would show a molecular ion peak at m/z 250, corresponding to the molecular weight of the target compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid): If the compound is a liquid, place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with gas chromatography for volatile compounds).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions that provide structural information.

Visualization

Spectroscopic_Analysis cluster_compound Analyte cluster_techniques Spectroscopic Techniques cluster_data Generated Data cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

A Technical Guide to the Solubility of 2-(2,4-di-tert-butylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,4-di-tert-butylphenoxy)ethanol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust framework for determining its solubility through detailed experimental protocols.

Introduction to this compound

This compound is an organic compound that belongs to the family of phenoxyethanol derivatives. These compounds are characterized by a phenoxy group linked to an ethanol moiety. The physicochemical properties, including solubility, are significantly influenced by the two bulky tert-butyl groups on the phenol ring. These lipophilic groups suggest a general preference for nonpolar organic solvents.

The parent compound, 2,4-di-tert-butylphenol (2,4-DTBP), is a well-studied antioxidant and has applications in the manufacturing of polymers and pharmaceuticals.[1] Understanding the solubility of its ethoxylated derivative is crucial for its potential applications in various fields, including as an intermediate in organic synthesis, and for formulation development in the pharmaceutical and chemical industries.

Predicted Solubility Profile

While specific experimental data is scarce, the molecular structure of this compound allows for a qualitative prediction of its solubility. The presence of the large, nonpolar di-tert-butylphenyl group suggests that the compound will be readily soluble in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform). The terminal hydroxyl group and the ether linkage introduce some polarity, which may confer partial solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and limited solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in water is expected to be very low.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in various solvents at a controlled temperature.

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: A range of analytical grade solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials with screw caps

    • Constant temperature bath or incubator

    • Vortex mixer and/or magnetic stirrer with stir bars

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • A suitable analytical instrument for quantification, such as a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solute Weigh Solute add_to_vial Combine in Vial prep_solute->add_to_vial prep_solvent Measure Solvent prep_solvent->add_to_vial saturate Saturate Solution (Vortex/Stir) add_to_vial->saturate equilibrate Equilibrate at Constant Temp saturate->equilibrate centrifuge Centrifuge equilibrate->centrifuge sample Sample Supernatant centrifuge->sample filter Filter Sample sample->filter dilute Dilute Sample filter->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze calculate Calculate Concentration analyze->calculate record Record Data calculate->record

Figure 1. Experimental workflow for solubility determination.
Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume or mass of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • For each sample, carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Accurately weigh the filtered sample.

  • Quantification:

    • Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Weigh the residue to determine the mass of the dissolved solute.

    • Alternatively, if an analytical method like HPLC or UV-Vis is used, dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the instrument.

    • Analyze the diluted sample to determine the concentration of this compound. A calibration curve should be prepared beforehand using standard solutions of known concentrations.

  • Data Calculation and Presentation:

    • Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

    • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

    • Record the results in a structured table.

Data Presentation

The following table provides a template for summarizing the experimentally determined solubility data for this compound in various solvents at a specified temperature.

SolventPolarity IndexTemperature (°C)Solubility (g/L)Solubility (mol/L)
Hexane0.125.0DataData
Toluene2.425.0DataData
Dichloromethane3.125.0DataData
Acetone5.125.0DataData
Ethyl Acetate4.425.0DataData
Ethanol4.325.0DataData
Methanol5.125.0DataData
Water10.225.0DataData

Note: The polarity index is a relative measure of a solvent's polarity. Values are approximate.

Conclusion

References

An In-depth Technical Guide to 2-(2,4-di-tert-butylphenoxy)ethanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-di-tert-butylphenoxy)ethanol, a significant chemical intermediate. The document details its physicochemical properties, outlines its synthesis via the Williamson ether synthesis, and explores its primary application as a precursor in the production of valuable industrial chemicals, particularly in the realm of polymer additives. While its direct role in drug development is not prominently established, the biological activities of its precursor, 2,4-di-tert-butylphenol, are briefly discussed, suggesting potential avenues for future research. This guide is intended to be a valuable resource for chemists and researchers in organic synthesis, materials science, and pharmaceutical development.

Introduction

This compound is an organic compound characterized by a phenoxy ethanol core substituted with two bulky tert-butyl groups on the aromatic ring. These bulky substituents impart unique steric and electronic properties to the molecule, making it a valuable intermediate in the synthesis of a variety of downstream products. Its primary utility lies in its role as a building block for more complex molecules, leveraging the reactivity of its hydroxyl group and the stability of the di-tert-butylphenyl moiety.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage. The key properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₁₆H₂₆O₂
Molecular Weight 250.38 g/mol
CAS Number 31692-02-1, 52073-65-1
Appearance White solid (predicted)
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Solubility Insoluble in water (predicted)
XLogP3 4.6

Synthesis of this compound

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds in two main stages: the preparation of the precursor 2,4-di-tert-butylphenol, followed by its reaction with a suitable ethylene oxide equivalent.

Synthesis of the Precursor: 2,4-di-tert-butylphenol

The industrial production of 2,4-di-tert-butylphenol involves the Friedel-Crafts alkylation of phenol with isobutylene.[2][3][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid.

Reaction Scheme:

G cluster_reactants Reactants phenol Phenol catalyst Acid Catalyst (e.g., H₂SO₄, Zeolite) isobutylene Isobutylene (2 eq.) product 2,4-di-tert-butylphenol catalyst->product

Figure 1: Synthesis of 2,4-di-tert-butylphenol.

Experimental Protocol (General): A mixture of phenol and a suitable acid catalyst (e.g., sulfuric acid or a solid acid like a zeolite) is heated. Isobutylene is then introduced into the reaction mixture under pressure. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Upon completion, the catalyst is neutralized or filtered off, and the product, 2,4-di-tert-butylphenol, is purified by distillation.

Williamson Ether Synthesis of this compound

The conversion of 2,4-di-tert-butylphenol to this compound is achieved via a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.

Reaction Scheme:

G start 2,4-di-tert-butylphenol base Base (e.g., NaOH, KOH) start->base Deprotonation phenoxide 2,4-di-tert-butylphenoxide reagent 2-Chloroethanol phenoxide->reagent SN2 Attack product This compound

Figure 2: Williamson ether synthesis workflow.

Experimental Protocol (General):

  • Deprotonation: 2,4-di-tert-butylphenol is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added portion-wise at room temperature to deprotonate the phenol and form the corresponding sodium or potassium phenoxide.

  • Nucleophilic Substitution: 2-Chloroethanol is then added to the reaction mixture. The reaction is heated to facilitate the S_N2 reaction, where the phenoxide displaces the chloride ion.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications as a Chemical Intermediate

The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly those used as additives in the polymer industry. The terminal hydroxyl group provides a reactive handle for further chemical transformations.

Precursor to Phosphite Antioxidants

While its precursor, 2,4-di-tert-butylphenol, is more directly used in the synthesis of the widely used secondary antioxidant tris(2,4-di-tert-butylphenyl)phosphite (Antioxidant 168), the ethoxylated derivative can, in principle, be used to synthesize other phosphite-based antioxidants. The hydroxyl group can react with phosphorus trichloride or other phosphorus electrophiles to form phosphite esters. These compounds are crucial in preventing the degradation of polymers during high-temperature processing.

Hypothetical Reaction Pathway:

G start This compound pcl3 PCl₃ start->pcl3 intermediate Dichlorophosphite Intermediate base Base coupling_partner Diol or Phenol base->coupling_partner product Novel Phosphite Antioxidant

Figure 3: Potential synthesis of novel antioxidants.

Intermediate for UV Stabilizers

The 2,4-di-tert-butylphenol moiety is a common structural feature in UV absorbers.[2] While direct evidence for the use of this compound in this application is limited in publicly available literature, its structure lends itself to the synthesis of benzotriazole or other classes of UV stabilizers. The ethoxy linker can be functionalized to attach the chromophore responsible for UV absorption.

Potential Role in Drug Development

Currently, there is no widespread, documented use of this compound as a direct building block in the synthesis of pharmaceuticals. However, its precursor, 2,4-di-tert-butylphenol, has been investigated for various biological activities.[6] It has been identified as a potential endocrine disruptor and has been shown to induce adipogenesis in human mesenchymal stem cells.[6] These biological activities, while not indicative of therapeutic use, highlight the interaction of this structural motif with biological systems and may inspire future medicinal chemistry efforts. The ethoxy-ethanol side chain of this compound offers a point for modification to create derivatives with potentially more favorable pharmacological profiles.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis pathway rooted in fundamental organic reactions. Its primary significance lies in its connection to the production of polymer additives, particularly antioxidants and potentially UV stabilizers, through its precursor 2,4-di-tert-butylphenol. While its direct application in drug development has yet to be realized, the biological activity of its core structure suggests that derivatives of this compound could be of interest for future research in medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and professionals working in applied chemical synthesis.

References

The Role of 2-(2,4-di-tert-butylphenoxy)ethanol in Phosphite Antioxidant Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of 2-(2,4-di-tert-butylphenoxy)ethanol in the synthesis of phosphite antioxidants. While extensive research highlights the central role of 2,4-di-tert-butylphenol as the primary precursor for major commercial phosphite antioxidants, the direct utilization of its ethoxylated counterpart, this compound, is not widely documented in publicly available literature and patents for the synthesis of common phosphite antioxidants.

This guide will first detail the well-established synthesis pathways of phosphite antioxidants using 2,4-di-tert-butylphenol, providing a foundation for understanding the chemistry involved. Subsequently, it will explore the theoretical potential for this compound to act as a precursor in phosphite antioxidant synthesis, based on fundamental principles of organic chemistry.

Core Synthesis of Phosphite Antioxidants: The Preeminence of 2,4-di-tert-butylphenol

The industrial synthesis of widely used phosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite (commonly known as Antioxidant 168), predominantly utilizes 2,4-di-tert-butylphenol as the key starting material.[1][2] These antioxidants are highly valued as secondary stabilizers in polymers, where they function by decomposing hydroperoxides that are formed during the oxidative degradation of the polymer.[1]

The synthesis of these critical additives is typically achieved through the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride (PCl₃).[3] This reaction is a nucleophilic substitution where the hydroxyl group of the phenol attacks the phosphorus atom of PCl₃, leading to the displacement of a chloride ion. This process is repeated until all three chlorine atoms on the phosphorus have been substituted by the 2,4-di-tert-butylphenoxy group.

General Reaction Pathway

The overall chemical equation for the synthesis of Tris(2,4-di-tert-butylphenyl)phosphite is as follows:

3 (C₄H₉)₂C₆H₃OH + PCl₃ → [(C₄H₉)₂C₆H₃O]₃P + 3 HCl

This reaction is typically carried out in the presence of a catalyst or a hydrogen chloride scavenger to drive the reaction to completion.

Experimental Protocol for Tris(2,4-di-tert-butylphenyl)phosphite Synthesis

The following is a generalized experimental protocol based on common industrial practices for the synthesis of Tris(2,4-di-tert-butylphenyl)phosphite:

Materials:

  • 2,4-di-tert-butylphenol

  • Phosphorus trichloride (PCl₃)

  • Aromatic solvent (e.g., toluene, xylene)

  • Catalyst (e.g., a tertiary amine like triethylamine, or an ethanolamine)

Procedure:

  • Charging the Reactor: A suitable reactor is charged with 2,4-di-tert-butylphenol and the aromatic solvent. The mixture is stirred to ensure complete dissolution.

  • Addition of Catalyst: The catalyst is added to the reactor.

  • Addition of Phosphorus Trichloride: Phosphorus trichloride is added dropwise to the reaction mixture while maintaining a specific temperature range, typically between 25-60°C.

  • Reaction: After the addition of PCl₃ is complete, the reaction mixture is heated to a higher temperature, generally between 100-130°C, and held for a period of 1-4 hours to ensure the reaction goes to completion.

  • Solvent Removal: After the reaction is complete, the solvent is removed by distillation under reduced pressure.

  • Crystallization and Isolation: A lower alcohol, such as isopropanol, is added to the residue to induce crystallization of the product. The mixture is stirred for a period to allow for complete crystallization.

  • Filtration and Drying: The solid product is isolated by filtration, washed with a small amount of the crystallization solvent, and then dried under vacuum to yield the final Tris(2,4-di-tert-butylphenyl)phosphite product.

Quantitative Data:

ParameterValue
Molar Ratio (2,4-di-tert-butylphenol : PCl₃)3.0 - 3.5 : 1
PCl₃ Addition Temperature25 - 60 °C
Reaction Temperature100 - 130 °C
Reaction Time1 - 4 hours
Typical Yield> 95%

Synthesis Pathway Diagram

Synthesis_of_Antioxidant_168 2,4-di-tert-butylphenol 2,4-di-tert-butylphenol Reaction Reaction 2,4-di-tert-butylphenol->Reaction PCl3 PCl3 PCl3->Reaction Catalyst Catalyst Catalyst->Reaction Antioxidant_168 Tris(2,4-di-tert-butylphenyl)phosphite Reaction->Antioxidant_168 HCl HCl Reaction->HCl Byproduct Theoretical_Synthesis cluster_precursor Precursor Synthesis cluster_phosphite Phosphite Synthesis 2,4-di-tert-butylphenol 2,4-di-tert-butylphenol Precursor_Reaction Ethoxylation 2,4-di-tert-butylphenol->Precursor_Reaction Ethylene_Oxide Ethylene Oxide or 2-Chloroethanol Ethylene_Oxide->Precursor_Reaction Starting_Material This compound Precursor_Reaction->Starting_Material Phosphite_Reaction Phosphite_Reaction Starting_Material->Phosphite_Reaction PCl3 PCl3 PCl3->Phosphite_Reaction New_Phosphite Tris[2-(2,4-di-tert-butylphenoxy)ethyl]phosphite Phosphite_Reaction->New_Phosphite HCl HCl Phosphite_Reaction->HCl Byproduct Antioxidant_Mechanism cluster_inhibited Polymer_Degradation Polymer Auto-oxidation Hydroperoxides Hydroperoxides (ROOH) Polymer_Degradation->Hydroperoxides Radicals Radicals (RO•, •OH) Hydroperoxides->Radicals Decomposition Stable_Alcohol Stable Alcohol (ROH) Hydroperoxides->Stable_Alcohol is reduced to Further_Degradation Further Polymer Degradation Radicals->Further_Degradation Propagation Phosphite_Antioxidant Phosphite Ester P(OR)₃ Phosphite_Antioxidant->Radicals Inhibits Phosphate_Ester Phosphate Ester O=P(OR)₃ Phosphite_Antioxidant->Phosphate_Ester is oxidized to

References

2-(2,4-di-tert-butylphenoxy)ethanol as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(2,4-di-tert-butylphenoxy)ethanol as a Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a functionalized aromatic alcohol that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure, featuring a sterically hindered 2,4-di-tert-butylphenyl group linked to an ethanol moiety via an ether bond, provides a unique combination of lipophilicity, steric bulk, and a reactive hydroxyl group. These characteristics make it a precursor for a range of specialized molecules, particularly in the fields of polymer additives, ligand synthesis for catalysis, and as a scaffold in medicinal chemistry.

The bulky di-tert-butylphenol core is a well-established motif in antioxidants and stabilizers, such as the widely used Tris(2,4-di-tert-butylphenyl) phosphite (Antioxidant 168), as it effectively scavenges free radicals.[1][2] The presence of the primary alcohol in this compound provides a versatile handle for further chemical modification, allowing for its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and potential applications as a strategic building block.

Physical and Chemical Properties

The properties of this compound are derived from its combination of a large, non-polar aromatic group and a polar hydroxyl tail. Quantitative data for this compound are primarily available through computational models.

PropertyValueSource
Molecular Formula C₁₆H₂₆O₂PubChem[3]
Molecular Weight 250.38 g/mol PubChem[3]
IUPAC Name 2-(2,4-ditert-butylphenoxy)ethanolPubChem[3]
CAS Number 31692-02-1, 52073-65-1PubChem[3]
XLogP3 (Lipophilicity) 4.6PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Rotatable Bond Count 5PubChem[3]

Spectroscopic Profile (Predicted)

Spectroscopy TypeFeatureExpected Chemical Shift / Frequency Range
¹H NMR -C(CH₃)₃ (para)~1.30 ppm (singlet, 9H)
-C(CH₃)₃ (ortho)~1.42 ppm (singlet, 9H)
-OH2.0 - 2.5 ppm (broad singlet, 1H)
-OCH₂CH₂OH3.9 - 4.1 ppm (multiplets, 4H)
Aromatic Protons (Ar-H)6.8 - 7.4 ppm (multiplets, 3H)
¹³C NMR -C(CH₃)₃ (C and CH₃ carbons)30 - 35 ppm
-OCH₂CH₂OH61 - 70 ppm
Aromatic Carbons (Ar-C)110 - 155 ppm
IR Spectroscopy O-H Stretch (Alcohol)3300 - 3400 cm⁻¹ (strong, broad)
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹
C-O Stretch (Ether & Alcohol)1050 - 1250 cm⁻¹ (strong)
C=C Stretch (Aromatic)1450 - 1600 cm⁻¹

Note: These are estimated values based on typical functional group ranges and spectroscopic principles.[4]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

Synthesis Pathway

The synthesis is a two-step process starting from phenol:

  • Friedel-Crafts Alkylation: Phenol is first alkylated using isobutylene in the presence of an acid catalyst to produce the 2,4-di-tert-butylphenol precursor.[8][9]

  • Williamson Ether Synthesis: The resulting 2,4-di-tert-butylphenol is deprotonated with a strong base to form the phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon like 2-chloroethanol or ethylene oxide to form the final product.[7]

Synthesis_of_this compound Phenol Phenol step1 Phenol->step1  Acid Catalyst Isobutylene Isobutylene Isobutylene->step1  Acid Catalyst DTBP 2,4-Di-tert-butylphenol step2 DTBP->step2 Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->step2 TwoCarbonSynthon 2-Chloroethanol or Ethylene Oxide step3 TwoCarbonSynthon->step3 Product This compound step1->DTBP Phenoxide 2,4-di-tert-butylphenoxide step2->Phenoxide Forms Phenoxide Phenoxide->step3 SN2 Attack step3->Product Phosphoramidite_Synthesis_Workflow Start This compound Intermediate Dichlorophosphite Intermediate Start->Intermediate Phosphitylation Reagent1 PCl₃ Reagent1->Intermediate Product Chiral or Bidentate Phosphoramidite Ligand Intermediate->Product Amination Reagent2 Secondary Amine (e.g., Diethylamine) + Base Reagent2->Product

References

Potential Applications of 2-(2,4-di-tert-butylphenoxy)ethanol in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential applications of 2-(2,4-di-tert-butylphenoxy)ethanol in the field of materials science. While specific data for this compound is limited in publicly available literature, its chemical structure, as the ethoxylated derivative of the well-known antioxidant precursor 2,4-di-tert-butylphenol (2,4-DTBP), provides a strong basis for predicting its utility in various polymeric systems. This document outlines its synthesis, probable applications as a reactive antioxidant and monomer, and provides generalized experimental protocols for its evaluation.

Introduction to this compound

This compound is a derivative of 2,4-di-tert-butylphenol, a sterically hindered phenol widely used as an intermediate in the synthesis of antioxidants and UV stabilizers for plastics. The introduction of a primary hydroxyl group via ethoxylation opens up possibilities for its use not only as a conventional additive but also as a reactive component that can be chemically incorporated into a polymer backbone. This covalent bonding can mitigate issues such as migration and leaching of the antioxidant from the polymer matrix, leading to enhanced long-term stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 31692-02-1, 52073-65-1
Molecular Formula C₁₆H₂₆O₂
Molecular Weight 250.38 g/mol
Boiling Point 340.3 °C at 760 mmHg
Flash Point 128.9 °C
Density 0.959 g/cm³

Synthesis Pathway

The synthesis of this compound is typically achieved through the ethoxylation of 2,4-di-tert-butylphenol. This reaction involves the ring-opening of ethylene oxide initiated by the phenoxide of 2,4-di-tert-butylphenol.

Synthesis_Pathway DTBP 2,4-di-tert-butylphenol Phenoxide 2,4-di-tert-butylphenoxide DTBP->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Phenoxide Product This compound Phenoxide->Product Nucleophilic Attack EO Ethylene Oxide EO->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure for the base-catalyzed ethoxylation of a phenol.

  • Reactor Setup: A stirred autoclave reactor is charged with 2,4-di-tert-butylphenol and a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Heating: The mixture is heated to a temperature typically in the range of 120-180 °C under pressure to form the phenoxide salt.

  • Ethylene Oxide Addition: Liquid or gaseous ethylene oxide is then fed into the reactor at a controlled rate while maintaining the desired temperature and pressure.

  • Reaction: The reaction is allowed to proceed until the desired degree of ethoxylation is achieved. The reaction is typically monitored by measuring the uptake of ethylene oxide.

  • Neutralization and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The product is then purified, for example by vacuum distillation, to remove unreacted starting materials and byproducts.

Potential Applications in Materials Science

The unique structure of this compound, combining a hindered phenol antioxidant moiety with a reactive hydroxyl group, suggests several potential applications in materials science.

Reactive Antioxidant in Polyolefins and Engineering Plastics

As a derivative of a hindered phenol, this compound is expected to function as an effective primary antioxidant. It can be incorporated into polymers such as polypropylene, polyethylene, and various engineering plastics to protect them from thermal-oxidative degradation during processing and service life. The hydroxyl group allows it to be chemically grafted onto the polymer backbone, for example, through reaction with functionalized polymers or during the polymerization process itself.

Antioxidant_Mechanism Polymer Polymer Chain (P-H) Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical H• abstraction Radical_Initiation Heat, UV, Stress Radical_Initiation->Polymer_Radical Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical Oxygen Oxygen (O₂) Oxygen->Peroxy_Radical Degradation Degradation Products Peroxy_Radical->Degradation Chain Scission Antioxidant This compound (ArOH) Peroxy_Radical->Antioxidant H• donation Antioxidant_Radical Phenoxy Radical (ArO•) (Stabilized) Antioxidant->Antioxidant_Radical Antioxidant_Radical->Polymer_Radical Termination

Caption: Hindered phenol antioxidant mechanism.

Monomer for Specialty Polymers

The hydroxyl group of this compound can be further functionalized, for example, by esterification with acrylic or methacrylic acid, to yield a polymerizable monomer. The resulting (meth)acrylate monomer can be homopolymerized or copolymerized with other vinyl monomers to produce polymers with built-in antioxidant properties. Such polymers could find applications in coatings, adhesives, and specialty elastomers where long-term stability is crucial.

Table 2: Potential Polymer Systems and Benefits

Polymer SystemPotential Role of this compound DerivativeExpected Benefits
Polyacrylates Co-monomer (as an acrylate or methacrylate)- Enhanced thermal and UV stability- Reduced additive migration
Polyurethanes Chain extender or polyol component- Improved oxidative resistance of the soft segment- Long-term performance in demanding applications
Polyesters Diol co-monomer in polycondensation- Increased stability against thermal degradation during processing and use
Epoxy Resins Reactive diluent or modifier- Reduced viscosity of the formulation- Improved toughness and thermal stability of the cured resin
Experimental Protocol: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethyl Acrylate

This protocol describes a general method for the synthesis of an acrylate monomer from an alcohol.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer is charged with this compound, a suitable solvent (e.g., dichloromethane or toluene), and a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.

  • Cooling: The flask is cooled in an ice bath to 0-5 °C.

  • Acryloyl Chloride Addition: Acryloyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is washed with water, dilute acid (e.g., HCl), and brine to remove the amine hydrochloride salt and unreacted reagents.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the 2-(2,4-di-tert-butylphenoxy)ethyl acrylate monomer.

Evaluation of Performance

The effectiveness of this compound or its derivatives as a polymer stabilizer can be assessed using various analytical techniques.

Table 3: Methods for Evaluating Antioxidant Performance in Polymers

MethodPrincipleInformation Obtained
Oxidative Induction Time (OIT) Measures the time to the onset of exothermic oxidation of a sample held at a constant temperature in an oxygen atmosphere using Differential Scanning Calorimetry (DSC).A longer OIT indicates better thermal-oxidative stability.
Melt Flow Index (MFI) Measures the rate of extrusion of a molten polymer through a die of a specified diameter under prescribed conditions of temperature and load.Changes in MFI after processing or aging can indicate chain scission or cross-linking.
Colorimetry (e.g., Yellowness Index) Quantifies the change in color of a polymer sample after exposure to heat, UV light, or other environmental stressors.An increase in the yellowness index is indicative of degradation.
Infrared (IR) Spectroscopy Monitors the formation of carbonyl groups (C=O) in the polymer, which are characteristic products of oxidation.The rate of carbonyl group formation is a measure of the degradation rate.
Mechanical Property Testing Measures changes in tensile strength, elongation at break, and impact strength after aging.Retention of mechanical properties is a key indicator of stabilizer effectiveness.
Experimental Protocol: Oxidative Induction Time (OIT) Measurement
  • Sample Preparation: A small, uniform sample (typically 5-10 mg) of the stabilized polymer is placed in an open aluminum DSC pan.

  • Instrument Setup: A Differential Scanning Calorimeter (DSC) is used.

  • Heating Program:

    • The sample is heated under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C for polypropylene).

    • The sample is allowed to equilibrate at this temperature for a few minutes.

  • Gas Switching: The atmosphere is then switched from nitrogen to oxygen at a constant flow rate.

  • Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Conclusion

While direct application data for this compound is scarce, its chemical structure strongly suggests its potential as a versatile additive in materials science. Its ability to act as a reactive antioxidant, covalently bonding to polymer chains, offers a promising route to developing materials with superior long-term stability. Furthermore, its conversion into a polymerizable monomer opens avenues for the creation of novel polymers with inherent antioxidant properties. Further research and development are warranted to fully explore and quantify the benefits of this compound in various polymer systems. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the performance of this promising molecule.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol from 2,4-di-tert-butylphenol. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction involves the O-alkylation of 2,4-di-tert-butylphenol using a suitable 2-carbon electrophile.[3] The protocol is intended for researchers in organic chemistry, materials science, and drug development.

Introduction

2,4-Di-tert-butylphenol is a common antioxidant and stabilizer used in various industries.[4] Its derivatives are of significant interest for developing new materials and potential therapeutic agents. The target molecule, this compound, is synthesized using the Williamson ether synthesis. This method proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol, acts as a nucleophile and attacks an alkyl halide.[2][5] This protocol details the reaction using 2-chloroethanol as the alkylating agent in the presence of a base.

Reaction Mechanism

The synthesis of this compound proceeds in two main steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 2,4-di-tert-butylphenol is abstracted by a base (e.g., sodium hydroxide) to form a sodium phenoxide intermediate. This intermediate is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether product, this compound.[1][2]

Figure 1. Overall reaction scheme for the synthesis.

Experimental Protocol

3.1 Materials and Reagents

  • 2,4-Di-tert-butylphenol (C₁₄H₂₂O, MW: 206.32 g/mol )

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol (C₂H₅ClO, MW: 80.51 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

3.2 Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

3.3 Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-di-tert-butylphenol (10.32 g, 50 mmol) and anhydrous N,N-dimethylformamide (50 mL). Stir the mixture at room temperature until the phenol is completely dissolved.

  • Base Addition: Carefully add powdered sodium hydroxide (2.4 g, 60 mmol, 1.2 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes.

  • Alkylation: Add 2-chloroethanol (4.03 g, 50 mmol, 1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.[3][6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).[6]

  • Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.

Workflow A 1. Dissolve 2,4-di-tert-butylphenol in DMF B 2. Add NaOH (Base) A->B C 3. Add 2-Chloroethanol B->C D 4. Heat Reaction to 80-90°C (12-18h) C->D E 5. Cool to Room Temperature D->E F 6. Quench with Water E->F G 7. Extract with Diethyl Ether F->G H 8. Wash with Water and Brine G->H I 9. Dry with MgSO4/Na2SO4 H->I J 10. Concentrate (Rotary Evaporator) I->J K 11. Purify (Column Chromatography) J->K L 12. Characterize Final Product K->L

Figure 2. Experimental workflow for the synthesis.

Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValue / ConditionNotes
Starting Material 2,4-Di-tert-butylphenol1.0 equivalent
Alkylating Agent 2-Chloroethanol1.0 - 1.2 equivalents
Base Sodium Hydroxide (NaOH)1.2 - 1.5 equivalents
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent promotes SN2.[7]
Reaction Temperature 80 - 90 °CProvides sufficient energy for the reaction.
Reaction Time 12 - 18 hoursMonitor by TLC for completion.
Typical Yield 75 - 90%Dependent on reaction conditions and purification.
Purification Method Column ChromatographyEffective for removing unreacted starting materials.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydroxide is corrosive and should be handled with care.

  • 2-Chloroethanol is toxic and should be handled with caution.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

References

Laboratory Scale Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol. This compound is a valuable intermediate in the synthesis of various organic molecules and finds applications in materials science and as a precursor for pharmacologically active compounds. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 2,4-di-tert-butylphenol (sodium 2,4-di-tert-butylphenoxide) is reacted with 2-chloroethanol to yield the desired product. The bulky tert-butyl groups on the phenol provide steric hindrance, which can influence the reaction rate and selectivity.

Reaction Scheme

The overall reaction is depicted below:

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2,4-Di-tert-butylphenolC₁₄H₂₂O206.32≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥97%Fisher Scientific
2-ChloroethanolC₂H₅ClO80.51≥99%Acros Organics
TolueneC₇H₈92.14Anhydrous, ≥99.8%VWR Chemicals
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99%J.T. Baker
Saturated Sodium Chloride Solution (Brine)NaCl(aq)--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥97%EMD Millipore
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filter funnel and filter paper

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 20-25 grams of this compound.

Part 1: Formation of Sodium 2,4-di-tert-butylphenoxide

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2,4-di-tert-butylphenol (20.6 g, 0.1 mol) and toluene (100 mL).

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Carefully add sodium hydroxide pellets (4.4 g, 0.11 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 2 hours to ensure the complete formation of the sodium phenoxide. The reaction mixture will become a thick, white slurry.

  • After 2 hours, allow the mixture to cool to approximately 80 °C.

Part 2: Williamson Ether Synthesis

  • In a dropping funnel, place 2-chloroethanol (8.8 g, 0.11 mol).

  • Add the 2-chloroethanol dropwise to the warm slurry of sodium 2,4-di-tert-butylphenoxide over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture back to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water (100 mL) to the reaction flask to dissolve the sodium chloride byproduct.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Separate the organic layer (top layer) from the aqueous layer.

  • Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 2,4-di-tert-butylphenol.

  • Wash the organic layer with deionized water (50 mL) followed by a saturated sodium chloride solution (brine) (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude product is obtained as a viscous oil. For higher purity, the product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

ParameterValue
Reactants
2,4-Di-tert-butylphenol20.6 g (0.1 mol)
Sodium Hydroxide4.4 g (0.11 mol)
2-Chloroethanol8.8 g (0.11 mol)
Reaction Conditions
SolventToluene
Reaction TemperatureReflux (~110-115 °C)
Reaction Time6-8 hours
Product
Theoretical Yield25.04 g
Expected Actual Yield20-22.5 g (80-90%)
AppearanceColorless to pale yellow viscous oil
Purity (by GC-MS)>95% (after purification)

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_prep Phenoxide Formation cluster_reaction Ether Synthesis cluster_workup Work-up & Purification reagents 2,4-Di-tert-butylphenol Sodium Hydroxide Toluene dissolve Dissolve Phenol in Toluene reagents->dissolve add_base Add NaOH dissolve->add_base reflux1 Reflux for 2h add_base->reflux1 add_chloroethanol Add 2-Chloroethanol reflux1->add_chloroethanol reflux2 Reflux for 6-8h add_chloroethanol->reflux2 quench Quench with Water reflux2->quench extraction Separate Layers quench->extraction wash Wash Organic Layer extraction->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/Chromatography) evaporate->purify product 2-(2,4-di-tert-butyl- phenoxy)ethanol purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship of Synthesis)

SynthesisPathway phenol 2,4-Di-tert-butylphenol phenoxide Sodium 2,4-di-tert-butylphenoxide (Nucleophile) phenol->phenoxide Deprotonation base Sodium Hydroxide base->phenoxide product This compound phenoxide->product SN2 Attack chloroethanol 2-Chloroethanol (Electrophile) chloroethanol->product salt Sodium Chloride (Byproduct)

Caption: Logical relationship of reactants and intermediates in the synthesis.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Toluene and diethyl ether are flammable. Keep away from ignition sources.

  • 2-Chloroethanol is toxic. Avoid inhalation and skin contact.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., ether linkage, hydroxyl group).

This detailed protocol provides a reliable method for the synthesis of this compound, which can be adapted for various research and development purposes.

Application Notes and Protocols for the Preparation of Phosphite Esters Using 2-(2,4-di-tert-butylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the synthesis of phosphite esters utilizing 2-(2,4-di-tert-butylphenoxy)ethanol. The resulting bulky phosphite esters are of significant interest as antioxidants and stabilizers in various materials, including plastics.[1][2] The methodologies described are based on established principles of organophosphorus chemistry and draw from documented procedures for structurally similar compounds.

Introduction

Phosphite esters are organophosphorus compounds with the general formula P(OR)₃.[3] They are widely used as stabilizers in polymers, acting as secondary antioxidants to prevent degradation and discoloration.[1] The synthesis of these esters is typically achieved through the reaction of an alcohol or phenol with phosphorus trichloride, often in the presence of a base to neutralize the hydrogen chloride byproduct.[3][4] The use of sterically hindered phenols, such as 2,4-di-tert-butylphenol, is common in the synthesis of high-performance antioxidants like Tris(2,4-di-tert-butylphenyl)phosphite. The protocols herein adapt these established methods for this compound, a starting material that incorporates both a bulky phenolic moiety and a reactive primary alcohol.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of this compound on phosphorus trichloride. This substitution reaction occurs stepwise, replacing the chlorine atoms of PCl₃ with the alkoxy group. An amine base is typically employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the formation of the desired trisubstituted phosphite ester.[1][3]

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of bulky phosphite esters, which can be adapted for this compound.

Table 1: Reactant Stoichiometry and Solvents

Reactant/SolventMolar Ratio (relative to PCl₃)Purpose
This compound3.0 - 3.3Primary reactant
Phosphorus Trichloride (PCl₃)1.0Phosphorus source
Amine Base (e.g., Triethylamine)3.0 - 3.3HCl scavenger and catalyst
Anhydrous Solvent (e.g., Toluene, Xylene)VariesReaction medium

Table 2: Reaction Conditions

ParameterTypical RangeNotes
Initial Reaction Temperature0 - 25 °CFor controlled addition of PCl₃
Main Reaction Temperature25 - 130 °CTo drive the reaction to completion
Reaction Time2 - 6 hoursDependent on temperature and reactants
AtmosphereInert (Nitrogen or Argon)To prevent oxidation of the phosphite ester

Experimental Protocols

Protocol 1: Synthesis of Tris(2-(2,4-di-tert-butylphenoxy)ethyl) Phosphite

This protocol describes a general procedure for the synthesis of the target phosphite ester.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Triethylamine (TEA), dried over KOH

  • Anhydrous toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite or filter aid

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and an inlet for inert gas.

  • Charging Reactants: To the flask, add this compound (3.0 equivalents) and anhydrous toluene. Begin stirring to dissolve the starting material.

  • Addition of Base: Add triethylamine (3.1 equivalents) to the reaction mixture.

  • Controlled Addition of PCl₃: Cool the flask in an ice bath. Dilute freshly distilled phosphorus trichloride (1.0 equivalent) with anhydrous toluene in the dropping funnel and add it dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 110 °C for toluene) and maintain for 3-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of anhydrous toluene.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Reaction Scheme

Reaction_Scheme reactant1 3 x this compound reagents + 3 Et₃N - 3 Et₃N·HCl reactant1->reagents reactant2 PCl₃ reactant2->reagents product Tris(2-(2,4-di-tert-butylphenoxy)ethyl) Phosphite reagents->product

Caption: Synthesis of the target phosphite ester.

Experimental Workflow

Experimental_Workflow start Combine this compound, Et₃N, and Toluene in a flask add_pcl3 Dropwise addition of PCl₃ in Toluene at 0-10 °C start->add_pcl3 react Warm to room temperature and then reflux for 3-4 hours add_pcl3->react filter Cool and filter to remove Et₃N·HCl salt react->filter wash Wash filtrate with water and brine filter->wash dry Dry organic layer with MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation or chromatography concentrate->purify product Final Product: Tris(2-(2,4-di-tert-butylphenoxy)ethyl) Phosphite purify->product

Caption: Step-by-step experimental workflow.

Antioxidant Mechanism

Phosphite esters function as secondary antioxidants by decomposing hydroperoxides, which are formed during the primary oxidation of materials, into non-radical, stable products. In this process, the phosphite ester is oxidized to a phosphate ester.

Antioxidant_Mechanism cluster_reactants Reactants cluster_products Products phosphite Phosphite Ester (P(OR)₃) phosphate Phosphate Ester (O=P(OR)₃) phosphite->phosphate Oxidation hydroperoxide Hydroperoxide (R'OOH) alcohol Alcohol (R'OH) hydroperoxide->alcohol Reduction

Caption: Mechanism of hydroperoxide decomposition.

References

Application of 2-(2,4-di-tert-butylphenoxy)ethanol in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-di-tert-butylphenoxy)ethanol is a hindered phenolic antioxidant used to protect polymeric materials from degradation. This document provides a comprehensive overview of its application in polymer stabilization, including its mechanism of action, compatible polymers, and protocols for performance evaluation. Hindered phenolic antioxidants are essential additives in the plastics industry, preventing the deterioration of polymer properties caused by exposure to heat, oxygen, and mechanical stress during processing and end-use.[1][2][3]

Mechanism of Action

The primary function of this compound as a polymer stabilizer lies in its ability to interrupt the free-radical chain reactions that lead to polymer degradation. This process, known as autoxidation, is initiated by factors such as heat, UV radiation, and mechanical shear.

The stabilization mechanism proceeds as follows:

  • Initiation: Polymer chains (P-H) react with initiators (e.g., heat, light) to form highly reactive polymer alkyl radicals (P•).

  • Propagation: The polymer alkyl radicals (P•) rapidly react with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a new polymer alkyl radical and a hydroperoxide (POOH). This creates a self-propagating cycle of degradation.

  • Termination (Stabilization): this compound (ArOH) donates a hydrogen atom from its sterically hindered hydroxyl group to the polymer peroxy radical (POO•). This neutralizes the reactive radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). The phenoxy radical is unreactive and does not propagate the degradation chain.

Antioxidant Mechanism cluster_degradation Polymer Degradation Pathway cluster_stabilization Stabilization Pathway P_H Polymer (P-H) P_radical Polymer Alkyl Radical (P•) P_H->P_radical Initiation (Heat, Light) POO_radical Polymer Peroxy Radical (POO•) P_radical->POO_radical + O₂ POO_radical->P_radical + P-H POOH Hydroperoxide (POOH) POO_radical->POOH + P-H POO_radical->POOH Stabilization Degraded_Polymer Degraded Polymer POOH->Degraded_Polymer Chain Scission Antioxidant This compound (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Antioxidant->Phenoxy_Radical Donates H•

Figure 1: Mechanism of polymer stabilization by a hindered phenolic antioxidant.

Compatible Polymers

This compound and similar hindered phenolic antioxidants are primarily used in polyolefins due to their non-discoloring nature and effectiveness in preventing thermal degradation.[2][4]

Commonly stabilized polymers include:

  • Polypropylene (PP): Used in automotive parts, packaging, and textiles.

  • Polyethylene (PE):

    • High-Density Polyethylene (HDPE): Used in pipes, bottles, and geomembranes.

    • Low-Density Polyethylene (LDPE): Used in films and packaging.

    • Linear Low-Density Polyethylene (LLDPE): Used in films and tubing.

  • Polystyrene (PS): Used in packaging and consumer electronics.[5]

Performance Data

Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) with Various Antioxidants

Antioxidant SystemConcentration (wt%)OIT at 200°C (minutes)
Unstabilized PP0< 1
PP + Hindered Phenol A0.125
PP + Hindered Phenol B0.135
PP + Hindered Phenol A + Phosphite0.1 + 0.160

Note: Data is representative and based on typical performance of hindered phenolic antioxidants. Actual results for this compound may vary.

Table 2: Melt Flow Index (MFI) of Polyethylene (PE) after Multiple Extrusions

Antioxidant SystemConcentration (wt%)MFI (g/10 min) after 1st PassMFI (g/10 min) after 5th Pass
Unstabilized PE02.05.8
PE + Hindered Phenol A0.22.12.5
PE + Hindered Phenol B0.22.02.3

Note: MFI is a measure of the ease of flow of a molten polymer. An increase in MFI indicates polymer degradation (chain scission). Data is representative.[6]

Table 3: Yellowness Index (YI) of Polypropylene (PP) after Heat Aging

Antioxidant SystemConcentration (wt%)YI after 1000h at 150°C
Unstabilized PP035
PP + Hindered Phenol A0.158
PP + Hindered Phenol B0.156

Note: Yellowness Index is a measure of the degree of yellowing of a material. Lower values indicate better color stability. Data is representative.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of polymer stabilizers.

Protocol 1: Determination of Oxidative Induction Time (OIT)

This protocol is based on the principles outlined in ASTM D3895.[7]

Objective: To determine the thermal stability of a polymer formulation containing this compound using Differential Scanning Calorimetry (DSC).

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Polymer sample (e.g., PP or PE) containing a known concentration of this compound

  • Control polymer sample (without antioxidant)

  • Aluminum DSC pans and lids

  • Crimper for sealing DSC pans

  • High-purity nitrogen and oxygen gas cylinders with regulators

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Seal the pan using a crimper. Prepare an empty, sealed pan as a reference.

  • DSC Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Measurement:

    • Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for PP) at a heating rate of 20°C/min under the nitrogen atmosphere.

    • Once the isothermal temperature is reached and the baseline is stable, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

    • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

  • Data Analysis:

    • The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic peak on the DSC thermogram.

OIT_Workflow start Start prep Prepare Polymer Sample (5-10mg) in DSC Pan start->prep load Load Sample and Reference Pans into DSC prep->load purge_n2 Purge with Nitrogen (50 mL/min) load->purge_n2 heat Heat to Isothermal Temperature (e.g., 200°C) at 20°C/min purge_n2->heat stabilize Stabilize at Isothermal Temperature heat->stabilize switch_o2 Switch Gas to Oxygen (50 mL/min) stabilize->switch_o2 measure Record Time to Onset of Exothermic Peak switch_o2->measure oit Determine Oxidative Induction Time (OIT) measure->oit end End oit->end

Figure 2: Workflow for Oxidative Induction Time (OIT) measurement.

Protocol 2: Evaluation of Melt Flow Stability

This protocol is based on the principles for determining the Melt Flow Index (MFI).

Objective: To assess the ability of this compound to prevent degradation of a polymer during melt processing.

Materials and Equipment:

  • Melt Flow Indexer

  • Polymer granules with and without the antioxidant

  • Analytical balance

  • Standard die and piston for the MFI instrument

  • Stopwatch

Procedure:

  • Instrument Setup:

    • Set the temperature of the MFI instrument to the standard for the polymer being tested (e.g., 230°C for PP, 190°C for PE).

    • Select the appropriate load (e.g., 2.16 kg for PP and PE).

  • Sample Loading:

    • Once the instrument has reached the set temperature, load a specified amount of the polymer granules (typically 3-5 grams) into the barrel.

    • Allow the polymer to preheat for a specified time (e.g., 5-7 minutes).

  • Measurement:

    • Place the piston with the selected weight onto the molten polymer in the barrel.

    • Allow the polymer to extrude through the die.

    • After a steady flow is established, collect the extrudate for a fixed period (e.g., 1 minute).

  • Calculation:

    • Weigh the collected extrudate.

    • Calculate the MFI in grams per 10 minutes using the following formula: MFI (g/10 min) = (Weight of extrudate in grams / Collection time in seconds) * 600

  • Multiple Pass Extrusion (Optional):

    • To simulate the effects of recycling or more intensive processing, the polymer can be passed through an extruder multiple times.

    • Collect samples after each pass and measure the MFI to assess the change in melt viscosity over repeated processing cycles.

MFI_Workflow start Start setup Set MFI Instrument Temperature and Load start->setup load Load Polymer Sample into Barrel setup->load preheat Preheat Sample load->preheat extrude Extrude Polymer with Standard Weight preheat->extrude collect Collect Extrudate for a Fixed Time extrude->collect weigh Weigh the Collected Extrudate collect->weigh calculate Calculate Melt Flow Index (MFI) weigh->calculate end End calculate->end

Figure 3: Workflow for Melt Flow Index (MFI) measurement.

Protocol 3: Accelerated Heat Aging and Colorimetry

Objective: To evaluate the long-term thermal stability and color retention of a polymer stabilized with this compound.

Materials and Equipment:

  • Forced-air oven

  • Polymer plaques (with and without antioxidant)

  • Spectrophotometer or colorimeter

  • Tensile testing machine

Procedure:

  • Sample Preparation:

    • Prepare standardized polymer plaques (e.g., 2 mm thick) by compression molding or injection molding.

  • Accelerated Aging:

    • Place the polymer plaques in a forced-air oven at an elevated temperature (e.g., 150°C for PP).

    • Remove samples at predetermined time intervals (e.g., 0, 250, 500, 750, 1000 hours).

  • Evaluation:

    • Color Measurement:

      • At each time interval, measure the color of the plaques using a spectrophotometer.

      • Calculate the Yellowness Index (YI) according to standard methods (e.g., ASTM E313).

    • Mechanical Property Testing:

      • At each time interval, perform tensile tests on the aged plaques to determine properties such as tensile strength and elongation at break.

      • Plot the retention of mechanical properties as a function of aging time.

Heat_Aging_Workflow cluster_evaluation Evaluation start Start prepare Prepare Polymer Plaques start->prepare age Place Plaques in Oven at Elevated Temperature prepare->age remove Remove Samples at Time Intervals age->remove evaluate Evaluate Properties remove->evaluate color_measure Measure Color (Yellowness Index) evaluate->color_measure mech_test Perform Tensile Testing evaluate->mech_test end End

Figure 4: Workflow for Accelerated Heat Aging and Property Evaluation.

References

Application Notes and Protocols: 2-(2,4-di-tert-butylphenoxy)ethanol as a Precursor for Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(2,4-di-tert-butylphenoxy)ethanol, a versatile precursor for the synthesis of a variety of fine chemicals. This document outlines its synthesis, key reactions, and potential applications, with a focus on the production of high-value phosphite antioxidants. Detailed experimental protocols are provided to guide researchers in their laboratory work.

Introduction

This compound is an aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its sterically hindered di-tert-butylphenyl group provides thermal and oxidative stability to its derivatives, while the terminal hydroxyl group offers a reactive site for further chemical modifications. These characteristics make it an ideal precursor for a range of fine chemicals, including stabilizers, antioxidants, and potentially as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.

The primary application highlighted in these notes is the use of this compound in the synthesis of novel phosphite antioxidants. Hindered phenolic phosphites are a critical class of secondary antioxidants used to protect polymers from degradation during processing and long-term use.[1] The incorporation of the 2-(2,4-di-tert-butylphenoxy)ethyl moiety can impart unique solubility and compatibility properties to the resulting antioxidant molecule.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4-di-tert-butylphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-haloethanol, such as 2-chloroethanol.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2,4-di-tert-butylphenol

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Toluene or other suitable aprotic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2,4-di-tert-butylphenol (1.0 eq) and toluene (5 mL per gram of phenol).

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture vigorously.

  • Add 2-chloroethanol (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactant/ReagentMolar Mass ( g/mol )Density (g/mL)Key Role
2,4-di-tert-butylphenol206.32~0.914Starting Material
2-Chloroethanol80.511.20Electrophile
Sodium Hydroxide40.00-Base
Toluene92.140.867Solvent

Application in Fine Chemical Synthesis: Phosphite Antioxidants

The terminal hydroxyl group of this compound is a key functional handle for the synthesis of more complex molecules. A significant application is its reaction with phosphorus trichloride (PCl₃) to form a tris(alkoxy)phosphite, a class of compounds known for their excellent antioxidant properties.[1][2]

Prospective Experimental Protocol: Synthesis of Tris(2-(2,4-di-tert-butylphenoxy)ethyl) Phosphite

This protocol is based on established methods for the synthesis of triaryl and trialkyl phosphites from alcohols and phosphorus trichloride.[3]

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Anhydrous toluene or other inert solvent

  • Anhydrous triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous hexane

  • Diatomaceous earth (Celite®)

Equipment:

  • Dry, three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and condenser

  • Magnetic stirrer

  • Schlenk line or other inert atmosphere setup

  • Cannula or syringe for liquid transfers

Procedure:

  • Set up a dry three-necked flask under a nitrogen atmosphere.

  • In the flask, dissolve this compound (3.0 eq) and triethylamine (3.3 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.0 eq) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the phosphite ester.

  • Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the triethylamine hydrochloride precipitate. Wash the filter cake with anhydrous hexane.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess triethylamine.

  • The resulting crude product can be purified by vacuum distillation or by washing with a suitable solvent to yield the pure phosphite antioxidant.

Reactant/ReagentMolar Mass ( g/mol )Density (g/mL)Key Role
This compound250.38-Nucleophile
Phosphorus trichloride137.331.574Electrophile
Triethylamine101.190.726Base/HCl Scavenger
Anhydrous Toluene92.140.867Solvent

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathways and a general workflow for the preparation and application of this compound.

Synthesis_of_2_2_4_di_tert_butylphenoxy_ethanol DTBP 2,4-di-tert-butylphenol Product This compound DTBP->Product Williamson Ether Synthesis CE 2-Chloroethanol CE->Product Base NaOH or KOH Base->Product

Caption: Williamson Ether Synthesis of the target molecule.

Synthesis_of_Phosphite_Antioxidant Precursor This compound Antioxidant Tris(2-(2,4-di-tert-butylphenoxy)ethyl) Phosphite Precursor->Antioxidant Esterification PCl3 PCl3 PCl3->Antioxidant Base Triethylamine Base->Antioxidant

Caption: Synthesis of a novel phosphite antioxidant.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reaction Addition of Reagents & Reaction Monitoring Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow.

References

High-performance liquid chromatography (HPLC) analysis of 2-(2,4-di-tert-butylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and a starting protocol for the quantitative analysis of 2-(2,4-di-tert-butylphenoxy)ethanol in research and drug development settings using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided method is a foundational guideline and may require optimization for specific matrices and analytical objectives.

Introduction

This compound is a chemical intermediate that can be found in various industrial applications. Its accurate quantification is crucial for process monitoring, quality control, and stability studies. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, robust, and suitable for routine analysis.

Experimental Protocols

A precise and accurate analytical method is paramount for the reliable quantification of this compound. The following sections detail the necessary equipment, reagents, and procedures.

2.1. Instrumentation and Reagents

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • Analytical Column: A C18 column (e.g., 150 mm × 3.0 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or formic acid for mobile phase modification. A reference standard of this compound with a purity of ≥98%.

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation: The sample preparation will be matrix-dependent. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.

2.3. HPLC-UV Method

The following chromatographic conditions are a recommended starting point for method development.

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v). The addition of 0.1% phosphoric acid or formic acid can improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm[1]
Run Time Approximately 10 minutes

2.4. System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. These tests should be performed before any sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables are examples of how to summarize the results of a method validation.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision Data for this compound (n=6)

Concentration (µg/mL)Mean Peak AreaStandard DeviationRSD (%)
Intra-day Precision
Low QC (5 µg/mL)[Insert Data][Insert Data]≤ 2.0%
Mid QC (25 µg/mL)[Insert Data][Insert Data]≤ 2.0%
High QC (75 µg/mL)[Insert Data][Insert Data]≤ 2.0%
Inter-day Precision
Low QC (5 µg/mL)[Insert Data][Insert Data]≤ 2.0%
Mid QC (25 µg/mL)[Insert Data][Insert Data]≤ 2.0%
High QC (75 µg/mL)[Insert Data][Insert Data]≤ 2.0%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Standard & Sample Preparation B Mobile Phase Preparation C System Equilibration A->C B->C D System Suitability Testing C->D E Sample Injection & Chromatographic Separation D->E F Peak Integration & Quantification E->F G Data Review & Reporting F->G

Caption: Experimental workflow for the HPLC analysis of this compound.

This comprehensive guide provides a solid foundation for researchers, scientists, and drug development professionals to establish a reliable HPLC method for the analysis of this compound. Method validation according to ICH guidelines is recommended before application to routine sample analysis.

References

Application Notes and Protocols for the Ethoxylation of 2,4-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethoxylation of 2,4-di-tert-butylphenol is a chemical process that introduces a poly(ethylene glycol) chain onto the phenolic hydroxyl group. This modification significantly alters the physicochemical properties of the parent molecule, such as its solubility, hydrophilicity, and surface activity. The resulting ethoxylated 2,4-di-tert-butylphenol finds applications as a nonionic surfactant, emulsifier, and dispersing agent in various industrial and commercial products, including paints, coatings, adhesives, and cleaning agents.[1] Furthermore, in the context of drug development, ethoxylation can be a crucial strategy to improve the bioavailability and pharmacokinetic profile of poorly water-soluble drug candidates. 2,4-di-tert-butylphenol itself is a well-known antioxidant and a versatile intermediate in the synthesis of more complex molecules.[2]

This document provides a detailed overview of the experimental setup and a representative protocol for the ethoxylation of 2,4-di-tert-butylphenol, based on general procedures for the ethoxylation of alkylphenols.

Experimental Principles

The ethoxylation of 2,4-di-tert-butylphenol involves the reaction of the phenolic hydroxyl group with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures. The general chemical equation is as follows:

(C(CH₃)₃)₂C₆H₃OH + n(C₂H₄O) → (C(CH₃)₃)₂C₆H₃O(CH₂CH₂O)ₙH

The degree of ethoxylation, represented by 'n', can be controlled by the molar ratio of 2,4-di-tert-butylphenol to ethylene oxide.[3][4] The reaction is commonly catalyzed by a base, such as potassium hydroxide (KOH), which deprotonates the phenol to form a more nucleophilic phenoxide ion.[4][5]

Experimental Setup and Protocol

Due to the lack of a specific published protocol for the ethoxylation of 2,4-di-tert-butylphenol, the following is a representative procedure adapted from general methods for the ethoxylation of alkylphenols. The steric hindrance from the two tert-butyl groups may necessitate more forcing conditions (e.g., higher temperature, pressure, or catalyst concentration) than for less hindered phenols.

Materials and Equipment
  • Reactants:

    • 2,4-di-tert-butylphenol (≥98% purity)

    • Ethylene oxide (≥99.5% purity)

    • Potassium hydroxide (KOH) or other suitable catalyst (e.g., sodium hydroxide, double metal cyanide catalyst)

    • Inert gas (Nitrogen or Argon)

    • Neutralizing agent (e.g., acetic acid or phosphoric acid)

  • Equipment:

    • High-pressure autoclave reactor equipped with:

      • Magnetic stirrer or mechanical agitator

      • Temperature controller and thermocouple

      • Pressure gauge

      • Gas inlet and outlet valves

      • Liquid charging port

    • Ethylene oxide cylinder with a pressure regulator and a flow meter

    • Schlenk line or glove box for handling anhydrous and air-sensitive reagents

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Analytical instruments (e.g., GC-MS, HPLC, NMR) for product characterization

Experimental Protocol

1. Catalyst Preparation and Reactor Charging:

  • Ensure the autoclave reactor is clean, dry, and has been leak-tested.

  • Charge the reactor with 2,4-di-tert-butylphenol (1.0 eq).

  • Add the catalyst, for example, potassium hydroxide (typically 0.1-0.5 mol% relative to the phenol). For a more controlled reaction, a double metal cyanide (DMC) catalyst could be used at a concentration of 20 to 100 ppm based on the final product weight.

  • Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) to remove any air and moisture.

2. Reaction Conditions:

  • Heat the reactor to the desired reaction temperature. For base-catalyzed ethoxylation of phenols, this is typically in the range of 130-180°C.[4][5]

  • Once the desired temperature is reached, slowly introduce ethylene oxide into the reactor. The pressure is typically maintained between 1 and 2 bar.[4] The molar ratio of 2,4-di-tert-butylphenol to ethylene oxide will determine the average length of the ethoxy chain and can range from 1:1 to 1:200.[3]

  • The addition of ethylene oxide should be carefully controlled to manage the exothermic nature of the reaction and prevent a thermal runaway.[4]

  • Maintain the reaction at the set temperature and pressure with vigorous stirring for a predetermined time, which can range from several hours to a full day, depending on the desired degree of ethoxylation and the catalyst activity.

3. Reaction Work-up and Product Isolation:

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent any unreacted ethylene oxide safely.

  • Neutralize the catalyst by adding a suitable acid (e.g., acetic acid or phosphoric acid) until the reaction mixture is neutral.

  • The crude product can be purified by techniques such as vacuum distillation to remove any unreacted starting material and low molecular weight oligomers, or by precipitation and washing if the product is a solid.

  • The final product should be characterized by analytical methods such as NMR, IR, and mass spectrometry to confirm its structure and determine the average degree of ethoxylation.

Data Presentation

EntryMolar Ratio (Phenol:EO)CatalystTemperature (°C)Pressure (bar)Reaction Time (h)Avg. Degree of Ethoxylation (n)Yield (%)
11:5KOH (0.5 mol%)15028~5>90
21:10KOH (0.5 mol%)150212~10>90
31:20DMC (50 ppm)1301.510~20>95
41:50NaOH (0.5 mol%)160218~50>90

Visualizations

Experimental Workflow

Ethoxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reactor Charge Reactor with 2,4-di-tert-butylphenol & Catalyst purge_reactor Purge with Inert Gas charge_reactor->purge_reactor heat_reactor Heat to Reaction Temperature purge_reactor->heat_reactor add_eo Introduce Ethylene Oxide heat_reactor->add_eo react Maintain Temperature & Pressure with Stirring add_eo->react cool_reactor Cool Reactor react->cool_reactor neutralize Neutralize Catalyst cool_reactor->neutralize purify Purify Product neutralize->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the ethoxylation of 2,4-di-tert-butylphenol.

Signaling Pathway of Base-Catalyzed Ethoxylation

Ethoxylation_Mechanism Phenol 2,4-di-tert-butylphenol (ArOH) Phenoxide Phenoxide Ion (ArO⁻) Phenol->Phenoxide Deprotonation Catalyst Base (e.g., KOH) Catalyst->Phenol Intermediate Alkoxide Intermediate (ArOCH₂CH₂O⁻) Phenoxide->Intermediate Nucleophilic Attack on EO EthyleneOxide Ethylene Oxide (EO) EthyleneOxide->Phenoxide Intermediate->Intermediate Chain Propagation (+ (n-1) EO) Product Ethoxylated Product (ArO(CH₂CH₂O)ₙH) Intermediate->Product Neutralization Protonation Protonation

Caption: Simplified reaction pathway for base-catalyzed ethoxylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4-di-tert-butylphenol to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic 2-carbon synthon, typically 2-chloroethanol or ethylene oxide, in an SN2 reaction.[1][2]

Q2: What are the key reagents and general conditions for this synthesis?

A2: The key reagents are 2,4-di-tert-butylphenol, a base to deprotonate the phenol, and an alkylating agent. Common bases include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). The choice of alkylating agent is typically 2-chloroethanol or ethylene oxide. The reaction is usually carried out in a polar aprotic solvent like acetonitrile or THF at temperatures ranging from room temperature to reflux.[3]

Q3: What are the main challenges and potential side reactions in this synthesis?

A3: The primary challenges are often related to the steric hindrance of the 2,4-di-tert-butylphenol, which can slow down the reaction rate. Potential side reactions include:

  • Elimination: If using a secondary or tertiary alkyl halide as the electrophile, elimination reactions can compete with the desired substitution, leading to the formation of alkenes. However, with a primary electrophile like 2-chloroethanol, this is less of a concern.[2]

  • Dialkylation: Reaction of the newly formed alcohol group of the product with another molecule of the alkylating agent can occur, leading to the formation of a diether byproduct.

  • Incomplete reaction: Due to steric hindrance, the reaction may not go to completion, resulting in a mixture of starting material and product.

Q4: How can the yield of the reaction be optimized?

A4: Several factors can be adjusted to optimize the yield:

  • Choice of Base and Solvent: A strong base like sodium hydride in an aprotic solvent like THF can effectively deprotonate the phenol. Weaker bases like potassium carbonate in acetonitrile can also be used, sometimes requiring higher temperatures.

  • Reaction Temperature and Time: Increasing the temperature can help overcome the activation energy barrier, but it can also promote side reactions. The reaction time should be monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Molar Ratios: Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of byproducts.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in a two-phase system (e.g., aqueous NaOH and an organic solvent). This can enhance the reaction rate and allow for milder reaction conditions.[1]

Q5: What are the recommended purification methods for this compound?

A5: The crude product is typically purified by column chromatography on silica gel. The choice of eluent (mobile phase) depends on the polarity of the impurities. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the desired product. Distillation under reduced pressure can also be an option for purification if the product is thermally stable and the boiling points of the components are sufficiently different.

Troubleshooting Guide

The following table provides a guide to common issues encountered during the synthesis of this compound, their probable causes, and suggested solutions.

Issue Probable Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 2,4-di-tert-butylphenol.2. Insufficient reaction temperature or time.3. Deactivated alkylating agent.4. Steric hindrance slowing the reaction.1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions.2. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC.3. Use a fresh or properly stored alkylating agent.4. Consider using a phase-transfer catalyst to enhance the reaction rate.
Presence of Unreacted 2,4-di-tert-butylphenol 1. Insufficient amount of base.2. Short reaction time.3. Low reaction temperature.1. Use at least one equivalent of base relative to the phenol.2. Increase the reaction time and monitor by TLC until the starting material is consumed.3. Gradually increase the reaction temperature.
Formation of a Diether Byproduct 1. High excess of the alkylating agent.2. High reaction temperature.1. Use a molar ratio of alkylating agent to phenol closer to 1:1.2. Perform the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Byproducts with similar polarity to the product.2. Oily product that is difficult to crystallize.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.2. If the product is an oil, ensure complete removal of solvent. High-vacuum distillation may be an option.

Experimental Protocols

Method 1: Williamson Ether Synthesis using 2-Chloroethanol

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2,4-di-tert-butylphenol

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • 2-Chloroethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,4-di-tert-butylphenol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Method 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

This method offers a potentially greener alternative using a phase-transfer catalyst.

Materials:

  • 2,4-di-tert-butylphenol

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,4-di-tert-butylphenol (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene.

  • Add a solution of sodium hydroxide (2.0 equivalents) in water.

  • Add 2-chloroethanol (1.2 equivalents) to the biphasic mixture.

  • Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

Reaction Pathway: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) phenol 2,4-di-tert-butylphenol phenoxide 2,4-di-tert-butylphenoxide phenol->phenoxide + Base base Base (e.g., NaH) H2 H₂ (if using NaH) phenoxide2 2,4-di-tert-butylphenoxide product This compound phenoxide2->product + 2-Chloroethanol chloroethanol 2-Chloroethanol chloride Cl⁻

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Combine 2,4-di-tert-butylphenol, base, and solvent start->reactants deprotonation Deprotonation of Phenol reactants->deprotonation add_alkylating_agent Add 2-Chloroethanol deprotonation->add_alkylating_agent reaction Heat and Stir (Monitor by TLC) add_alkylating_agent->reaction workup Quench, Extract, and Wash reaction->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purification Column Chromatography dry_concentrate->purification product Pure this compound purification->product end End product->end

References

Identifying byproducts in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4-di-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an electrophilic 2-carbon synthon, typically 2-chloroethanol or 2-bromoethanol, via an S(_N)2 mechanism.[1][2]

Q2: What are the critical parameters to control during the synthesis?

Several parameters are crucial for a successful synthesis with high yield and purity:

  • Base Selection: A strong base is required to efficiently deprotonate the sterically hindered and weakly acidic 2,4-di-tert-butylphenol. Common choices include sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) in a suitable solvent.[2]

  • Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate the rate of S(_N)2 reactions.[1] Protic solvents may slow down the reaction by solvating the nucleophile.

  • Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures can promote side reactions.

  • Purity of Reagents: The purity of the starting materials, 2,4-di-tert-butylphenol and the 2-haloethanol, is critical to avoid the introduction of impurities that may be difficult to remove from the final product.

Q3: What are the expected physical properties of the final product?

This compound is a solid at room temperature. Its key physical and chemical properties are summarized below.

PropertyValue
Molecular FormulaC({16})H({26})O(_2)
Molecular Weight250.38 g/mol
AppearanceWhite to off-white solid
Melting PointApproximately 58-60 °C

Troubleshooting Guide: Identifying and Mitigating Byproducts

This guide addresses common issues related to byproduct formation during the synthesis of this compound.

Issue 1: Presence of unreacted 2,4-di-tert-butylphenol in the final product.

  • Question: My final product shows a significant amount of unreacted 2,4-di-tert-butylphenol upon analysis (e.g., by TLC, GC-MS, or NMR). What could be the cause and how can I resolve this?

  • Answer:

    • Possible Causes:

      • Incomplete Deprotonation: The base used may not have been strong enough or used in a sufficient stoichiometric amount to fully deprotonate the 2,4-di-tert-butylphenol.

      • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

      • Poor Quality of Reagents: Moisture in the solvent or starting materials can quench the strong base.

    • Troubleshooting Steps:

      • Optimize Base and Reaction Conditions: Ensure a strong, dry base (like NaH) is used in at least a stoichiometric equivalent. Consider slightly increasing the reaction temperature or extending the reaction time.

      • Purification: Unreacted 2,4-di-tert-butylphenol can often be removed by column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation. Alternatively, washing the organic extract with a dilute aqueous base (e.g., 1M NaOH) can help remove the acidic phenol.

Issue 2: Formation of a byproduct with a similar polarity to the desired product.

  • Question: I am observing an impurity that is difficult to separate from my product by column chromatography. What could this be and how can I prevent its formation?

  • Answer:

    • Possible Byproduct: Bis(2-(2,4-di-tert-butylphenoxy)ethyl) ether. This can arise if the initially formed product, this compound, is deprotonated by the excess base and reacts with another molecule of 2-chloroethanol.

    • Prevention and Mitigation:

      • Control Stoichiometry: Use a slight excess of 2,4-di-tert-butylphenol relative to 2-chloroethanol to minimize the chance of the product reacting further.

      • Careful Addition of Reagents: Add the 2-chloroethanol slowly to the reaction mixture containing the phenoxide. This helps to maintain a low concentration of the alkylating agent and favors the primary reaction.

      • Purification: A careful column chromatography with a shallow gradient of a more polar solvent may be required to separate this less polar diether byproduct from the desired monoether alcohol.

Issue 3: Evidence of C-Alkylation.

  • Question: My mass spectrometry data suggests the presence of a compound with the same mass as my product, but my NMR spectrum is inconsistent with the expected structure. Could this be an isomer?

  • Answer:

    • Possible Byproduct: C-alkylated isomers. Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored in Williamson ether synthesis, C-alkylation can occur under certain conditions.

    • Prevention and Mitigation:

      • Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Protic solvents can favor O-alkylation by solvating the phenoxide ion.

      • Counter-ion: The nature of the cation can also play a role.

      • Purification: C-alkylated byproducts will have different polarities and spectroscopic characteristics. They can typically be separated by column chromatography. 2D NMR techniques (like HMBC and HSQC) can be invaluable in confirming the structure of these isomeric byproducts.

Summary of Potential Byproducts and Identification Data

ByproductPotential CauseSuggested Analytical IdentificationMitigation Strategy
Unreacted 2,4-di-tert-butylphenolIncomplete reactionGC-MS, NMR (distinct aromatic and hydroxyl signals)Optimize reaction conditions, purification by column chromatography or base wash
Bis(2-(2,4-di-tert-butylphenoxy)ethyl) etherOver-alkylation of the productMS (higher molecular weight), NMR (absence of hydroxyl proton, different integration of ethoxy protons)Control stoichiometry, slow addition of alkylating agent
C-alkylated IsomersAmbident nature of phenoxide nucleophileMS (same mass as product), NMR (complex aromatic region, presence of both phenolic and alcoholic OH)Optimize solvent and counter-ion, purification by column chromatography

Experimental Protocols

Protocol 1: General Synthesis of this compound

  • Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, a solution of 2,4-di-tert-butylphenol (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Phenoxide: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: The mixture is then heated to 60-80 °C, and 2-chloroethanol (1.1 eq.) is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Byproduct Identification & Mitigation cluster_2 Purification Start Crude product analysis (TLC, GC-MS, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Unreacted_SM Unreacted Starting Material (2,4-di-tert-butylphenol) Impurity_Detected->Unreacted_SM  Yes (Matches SM spectra) Overalkylation Over-alkylation Product (Bis-ether) Impurity_Detected->Overalkylation  Yes (Higher MW) C_Alkylation C-Alkylation Isomer Impurity_Detected->C_Alkylation  Yes (Same MW, different spectra) Purify Purification Strategy Impurity_Detected->Purify No Optimize_Conditions Optimize Reaction Conditions: - Stronger/more base - Increase time/temp Unreacted_SM->Optimize_Conditions Base_Wash Aqueous Base Wash Unreacted_SM->Base_Wash Control_Stoichiometry Control Stoichiometry: - Excess phenol - Slow addition of halide Overalkylation->Control_Stoichiometry Optimize_Solvent Optimize Solvent/Counter-ion C_Alkylation->Optimize_Solvent Optimize_Conditions->Purify Control_Stoichiometry->Purify Optimize_Solvent->Purify Column_Chromo Column Chromatography Purify->Column_Chromo Base_Wash->Column_Chromo

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

References

Technical Support Center: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during this Williamson ether synthesis.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction or the prevalence of side reactions.

Potential Causes & Solutions:

  • Incomplete Deprotonation of 2,4-di-tert-butylphenol: The first step of the Williamson ether synthesis is the formation of the phenoxide. If the base is not strong enough or used in insufficient quantity, the starting phenol will not be fully converted to the nucleophilic phenoxide.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a slight excess (e.g., 1.1 equivalents) to drive the deprotonation to completion. The reaction should be performed in an anhydrous aprotic solvent.

  • Steric Hindrance: 2,4-di-tert-butylphenol is a sterically bulky molecule. This steric hindrance can slow down the desired SN2 reaction.[1][2]

    • Solution: Increase the reaction time and/or temperature to overcome the steric barrier. However, be aware that higher temperatures may also promote side reactions. A good starting point is refluxing in a solvent like DMF or DMSO.

  • Side Reactions: The most common side reactions are E2 elimination and C-alkylation, which consume the reactants and reduce the yield of the desired ether.[1][3][4]

    • Solution: To minimize E2 elimination, use a primary alkyl halide (2-chloroethanol is suitable). To disfavor C-alkylation, employ a polar aprotic solvent such as DMF or DMSO, which solvates the cation of the base, leaving a more reactive "naked" phenoxide ion that favors O-alkylation.[4]

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is it and how can I prevent its formation?

The observation of an alkene byproduct is likely due to an E2 elimination reaction competing with the desired SN2 substitution.

Explanation:

The sterically hindered 2,4-di-tert-butylphenoxide can act as a base, abstracting a proton from the carbon adjacent to the halogen on the 2-chloroethanol, leading to the formation of ethene and the starting phenol. This is a classic competing pathway in Williamson ether synthesis, especially with bulky bases/nucleophiles.[1][2]

Prevention Strategies:

  • Reaction Temperature: Lowering the reaction temperature can favor the SN2 reaction over E2 elimination, as elimination reactions often have a higher activation energy.

  • Choice of Leaving Group: While 2-chloroethanol is commonly used, converting the hydroxyl group of ethanol to a better leaving group that is less prone to elimination under basic conditions, such as a tosylate (forming 2-tosyloxyethanol), can sometimes improve yields.

Q3: My product analysis (e.g., NMR, GC-MS) shows an isomer of my target molecule. What is this isomer and why is it forming?

The most likely isomeric byproduct is a result of C-alkylation, where the ethanol group is attached to the aromatic ring instead of the phenolic oxygen.

Explanation:

The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions relative to the hydroxyl group). While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[3][4]

Factors Influencing C-Alkylation vs. O-Alkylation:

FactorFavors O-AlkylationFavors C-Alkylation
Solvent Polar aprotic (e.g., DMF, DMSO)Protic (e.g., water, ethanol)
Counter-ion Loosely associated (e.g., K+, Cs+)Tightly associated (e.g., Li+)
Temperature Lower temperaturesHigher temperatures

To minimize C-alkylation, it is recommended to use a polar aprotic solvent and a base with a larger, less coordinating cation like potassium or cesium.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

Experimental Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-di-tert-butylphenol in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Slowly add 2-chloroethanol (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Q2: How can I effectively purify the final product from unreacted starting materials and byproducts?

Purification can typically be achieved using standard laboratory techniques:

  • Column Chromatography: This is a very effective method for separating the desired product from the more polar unreacted 2,4-di-tert-butylphenol and the potentially less polar C-alkylated byproduct. A gradient of hexane and ethyl acetate is a common eluent system for such separations.

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be an excellent purification method. The choice of solvent will depend on the solubility of the product and impurities.

  • Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure (to avoid decomposition) can be employed.

Q3: What are the expected spectroscopic signatures (NMR, IR) for the main product and potential byproducts?

CompoundKey ¹H NMR SignalsKey ¹³C NMR SignalsKey IR Bands
This compound Aromatic protons, triplet for -OCH₂-, triplet for -CH₂OH, singlets for tert-butyl groups.Aromatic carbons, carbons of the ethoxy chain, carbons of the tert-butyl groups.Broad O-H stretch (~3400 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), aromatic C-H and C=C stretches.
2,4-di-tert-butylphenol (starting material) Aromatic protons, phenolic -OH proton (broad singlet), singlets for tert-butyl groups.Aromatic carbons, carbons of the tert-butyl groups.Broad O-H stretch (~3600-3200 cm⁻¹), aromatic C-H and C=C stretches.
C-alkylated byproduct Aromatic protons (different splitting pattern), aliphatic protons of the ethanol group attached to the ring, phenolic -OH proton, singlets for tert-butyl groups.Aromatic carbons (with a quaternary carbon where alkylation occurred), carbons of the ethanol chain, carbons of the tert-butyl groups.Broad O-H stretch (~3600-3200 cm⁻¹), aromatic C-H and C=C stretches.

Visualizing Reaction Pathways and Workflows

Main Reaction and Side Reactions

reaction_pathways phenol 2,4-di-tert-butylphenol phenoxide 2,4-di-tert-butylphenoxide phenol->phenoxide + Base base Base (e.g., NaH) product This compound (O-Alkylation Product) phenoxide->product + 2-Chloroethanol (SN2) c_alkylated C-Alkylated Byproduct phenoxide->c_alkylated + 2-Chloroethanol (C-Alkylation) elimination_product Ethene + 2,4-di-tert-butylphenol phenoxide->elimination_product + 2-Chloroethanol (E2) alkyl_halide 2-Chloroethanol experimental_workflow start Start deprotonation 1. Deprotonation of 2,4-di-tert-butylphenol start->deprotonation alkylation 2. Alkylation with 2-Chloroethanol deprotonation->alkylation workup 3. Aqueous Work-up and Extraction alkylation->workup purification 4. Purification (Chromatography/Recrystallization) workup->purification analysis 5. Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end

References

Improving the reaction conditions for 2-(2,4-di-tert-butylphenoxy)ethanol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 2,4-di-tert-butylphenol with a 2-haloethanol.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low or No Product Yield check_reactants Verify Reactant Quality and Stoichiometry start->check_reactants check_base Is the Base Strong Enough and Anhydrous? check_reactants->check_base Reactants OK reactants_issue Action: Use pure, dry reactants. Verify stoichiometry. check_reactants->reactants_issue check_conditions Review Reaction Conditions (Solvent, Temp., Time) check_base->check_conditions Base OK base_issue Action: Use a stronger, anhydrous base (e.g., NaH). Ensure inert atmosphere. check_base->base_issue side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions OK conditions_issue Action: Use polar aprotic solvent (e.g., DMF, DMSO). Optimize temperature and extend reaction time. check_conditions->conditions_issue workup_issue Assess Work-up and Purification Procedure side_reactions->workup_issue Side Reactions Addressed side_reactions_info Action: Analyze byproducts (e.g., via GC-MS). Consider elimination products. side_reactions->side_reactions_info success Successful Synthesis workup_issue->success Purification Optimized purification_info Action: Optimize extraction and chromatography conditions. workup_issue->purification_info

Caption: Troubleshooting workflow for low product yield.

Issue Potential Cause Recommendation
Low or no conversion of 2,4-di-tert-butylphenol Inefficient deprotonation of the phenol: The base used may not be strong enough to deprotonate the sterically hindered phenol effectively.Use a strong base such as sodium hydride (NaH) to ensure complete formation of the phenoxide. Since phenols are more acidic than aliphatic alcohols, a weaker base might also be used, but a strong one is often more effective.[1]
Presence of water: Water will react with the strong base, neutralizing it and preventing the deprotonation of the phenol.Ensure all reactants and the solvent are anhydrous. Dry the solvent using appropriate methods and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
Formation of side products Elimination reaction of the 2-haloethanol: The phenoxide can act as a base, promoting an E2 elimination reaction with the 2-haloethanol, especially at higher temperatures. This is a common competing reaction in Williamson ether syntheses.[2]Use a primary alkyl halide, as they are less prone to elimination reactions.[3][4] Maintain a moderate reaction temperature.
Self-condensation of 2-haloethanol: Under basic conditions, 2-haloethanol can react with itself.Add the 2-haloethanol slowly to the solution of the phenoxide to maintain a low concentration of the haloethanol.
Reaction is very slow Steric hindrance: The bulky tert-butyl groups on the phenol can sterically hinder the approach of the electrophile to the phenoxide oxygen in the SN2 reaction.[3][4]Increase the reaction temperature and/or extend the reaction time. Use a less sterically hindered 2-haloethanol if possible.
Inappropriate solvent: The choice of solvent significantly impacts the rate of SN2 reactions.Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[4]
Difficulty in product purification Similar polarity of starting material and product: Both 2,4-di-tert-butylphenol and the product have similar structural features, which can make chromatographic separation challenging.Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Recrystallization could also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Williamson ether synthesis, which is an SN2 reaction.[3] The process involves two main steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 2,4-di-tert-butylphenol, forming a sodium or potassium phenoxide.[1]

  • Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol), displacing the halide and forming the ether linkage.[3]

WilliamsonEtherSynthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) phenol 2,4-Di-tert-butylphenol phenoxide 2,4-Di-tert-butylphenoxide phenol->phenoxide + Base base Strong Base (e.g., NaH) haloethanol 2-Haloethanol product This compound phenoxide2->product + 2-Haloethanol

Caption: Williamson ether synthesis mechanism.

Q2: Which base is most suitable for this reaction?

A2: A strong base is recommended to ensure complete deprotonation of the phenol. Sodium hydride (NaH) is a common and effective choice. It forms hydrogen gas as a byproduct, which is easily removed from the reaction mixture.

Q3: What are the ideal solvent choices?

A3: Polar aprotic solvents are generally the best choice for promoting SN2 reactions.[2] They can solvate the counter-ion of the base (e.g., Na+) without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[4] Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Tetrahydrofuran (THF)[4]

Q4: Can I use a tertiary alkyl halide as the electrophile?

A4: It is not recommended to use a tertiary alkyl halide. Tertiary alkyl halides are highly prone to undergoing elimination (E2) reactions in the presence of a strong base/nucleophile, which will significantly reduce the yield of the desired ether product.[2][4] The Williamson ether synthesis works best with primary alkyl halides.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (2,4-di-tert-butylphenol) and the appearance of the product.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,4-di-tert-butylphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Chloroethanol

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Deprotonation: Under an inert atmosphere, add 2,4-di-tert-butylphenol (1.0 eq) to anhydrous DMF. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium phenoxide.

  • Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture. Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Experimental Workflow Diagram

ExperimentalWorkflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup deprotonation Deprotonation: Add 2,4-di-tert-butylphenol and NaH to anhydrous DMF setup->deprotonation substitution Nucleophilic Substitution: Add 2-Chloroethanol and heat deprotonation->substitution monitoring Monitor Reaction by TLC or GC substitution->monitoring monitoring->substitution Incomplete workup Work-up: Quench with NH4Cl (aq) monitoring->workup Reaction Complete extraction Extraction with Diethyl Ether workup->extraction washing Wash Organic Layer with Water and Brine extraction->washing drying Dry over Na2SO4 and Concentrate washing->drying purification Purify by Column Chromatography drying->purification end End: Pure Product purification->end

Caption: Step-by-step experimental workflow.

Data Presentation

For systematic optimization of the reaction conditions, it is recommended to vary key parameters and record the corresponding product yields.

Table 1: Screening of Reaction Conditions

Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)DMF6012Record Yield
2NaH (1.1)DMF8012Record Yield
3NaH (1.1)DMSO6012Record Yield
4NaH (1.1)THF6024Record Yield
5K₂CO₃ (2.0)AcetonitrileReflux24Record Yield

This table serves as a template for organizing experimental data to identify the optimal conditions for the synthesis of this compound.

References

Stability issues of 2-(2,4-di-tert-butylphenoxy)ethanol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(2,4-di-tert-butylphenoxy)ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues during their experiments. The information provided is based on general chemical principles for phenolic ethers and related compounds, as specific stability data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: Based on the safety data sheets of structurally related compounds, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. Avoid contact with strong acids, bases, and oxidizing agents.

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in your solution could indicate degradation, potentially due to oxidation or photodegradation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions. This can lead to the formation of colored quinone-type structures. Ensure your solution is protected from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Q3: My analytical results show a decrease in the concentration of this compound over time. How can I investigate the cause?

A3: A decrease in concentration suggests instability under your experimental conditions. To identify the cause, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation pathways. See the troubleshooting guide below for a general approach.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not well-documented, potential degradation pathways based on its structure include:

  • Hydrolysis: Cleavage of the ether linkage to form 2,4-di-tert-butylphenol and ethylene glycol. This is generally slow for aryl ethers but can be forced under harsh acidic or basic conditions.

  • Oxidation: Oxidation of the phenol ring or the ethanol side chain. This could lead to the formation of quinones, aldehydes, or carboxylic acids.

  • Photodegradation: Light exposure, especially UV light, can induce degradation, potentially leading to cleavage of the ether bond or modifications to the aromatic ring.

Troubleshooting Guide: Investigating Stability Issues

This guide provides a general workflow for troubleshooting stability problems with this compound.

Problem: Unexpected loss of compound or appearance of unknown peaks in chromatogram.

Workflow for Investigating Degradation:

workflow start Start: Observe Instability forced_degradation Perform Forced Degradation Study start->forced_degradation acid Acidic Hydrolysis (e.g., 0.1 M HCl) forced_degradation->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) forced_degradation->base oxidation Oxidative Stress (e.g., 3% H2O2) forced_degradation->oxidation thermal Thermal Stress (e.g., 60°C) forced_degradation->thermal photo Photolytic Stress (UV/Vis light) forced_degradation->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identify_products Identify Degradation Products (e.g., LC-MS, GC-MS) analysis->identify_products kinetics Determine Degradation Kinetics identify_products->kinetics modify_conditions Modify Experimental/Storage Conditions kinetics->modify_conditions end End: Stable Conditions Achieved modify_conditions->end

Caption: Troubleshooting workflow for investigating stability issues.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C in the dark.

  • Photostability: Expose the stock solution to a photostability chamber with a controlled light source (e.g., option 2 of ICH Q1B). Wrap a control sample in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Instrument and Column:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Mobile Phase and Gradient (Example):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A gradient elution can be optimized to separate the parent compound from its degradation products. A starting point could be a linear gradient from 30% B to 90% B over 20 minutes.

3. Detection:

  • Monitor the UV absorbance at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 275 nm for the substituted phenol ring).

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.

Data Presentation

The following table provides an example of how to present quantitative data from a forced degradation study. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Remaining Parent Compound (%)Appearance of Solution
Control (RT) 4899.8Colorless
0.1 M HCl (60°C) 2495.2Colorless
0.1 M NaOH (60°C) 2488.5Faint Yellow
3% H₂O₂ (RT) 875.3Yellow
Thermal (60°C) 4898.1Colorless
Photolytic (ICH Q1B) 2482.7Pale Yellow

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative stress.

degradation_pathway parent This compound product1 2,4-di-tert-butylphenol parent->product1 Ether Cleavage product2 Glycolaldehyde parent->product2 Side-chain Oxidation product3 Quinone-type Product parent->product3 Ring Oxidation oxidant [O] oxidant->parent

Technical Support Center: Purification of 2,4-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove unreacted 2,4-di-tert-butylphenol (2,4-DTBP) from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted 2,4-di-tert-butylphenol?

A1: Unreacted 2,4-di-tert-butylphenol can be removed from a product mixture using several standard laboratory techniques. The choice of method depends on the scale of the experiment, the nature of the desired product and other impurities, and the desired final purity. The most common methods include:

  • Column Chromatography: Effective for separating compounds with different polarities.

  • Liquid-Liquid Extraction: Utilizes the acidic nature of the phenol to separate it from neutral or basic compounds.

  • Crystallization: Purifies the product by taking advantage of differences in solubility between the product and 2,4-DTBP.

  • Distillation: Suitable for thermally stable, volatile compounds with different boiling points.

Q2: What are the key physical properties of 2,4-di-tert-butylphenol relevant to its removal?

A2: Understanding the physical properties of 2,4-di-tert-butylphenol is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.

PropertyValueImplication for Purification
Melting Point53-56 °C[1]Relevant for crystallization and handling of the pure compound.
Boiling Point263.5 - 265 °C (at atmospheric pressure)[1][2]High boiling point suggests that vacuum distillation is preferable to avoid thermal degradation of the product.
Vapor Pressure1 mmHg @ 84.5 °C; 4.77 x 10⁻³ mmHg @ 25 °C[1][2]Low vapor pressure at room temperature, but sufficient for vacuum distillation at elevated temperatures.
SolubilitySoluble in methanol, ether, acetone, chloroform. Practically insoluble in water.[1]High solubility in common organic solvents makes it amenable to chromatography and extraction. Poor water solubility is key for liquid-liquid extraction.
pKa~11.6 - 11.7[2]The weakly acidic nature allows for its conversion to a water-soluble phenolate salt with a strong base, which is the basis for extractive removal.

Q3: How can I visualize the general workflow for removing 2,4-di-tert-butylphenol?

A3: The following diagram illustrates a general decision-making workflow for selecting an appropriate purification method.

Purification Workflow start Crude Product (contains 2,4-DTBP) decision1 Is the product acid- or base-sensitive? start->decision1 extraction Liquid-Liquid Extraction (Basic Wash) decision1->extraction No decision2 Are product and 2,4-DTBP separable by polarity? decision1->decision2 Yes extraction->decision2 chromatography Column Chromatography decision2->chromatography Yes decision3 Are product and 2,4-DTBP thermally stable with different boiling points? decision2->decision3 No end Purified Product chromatography->end distillation Vacuum Distillation decision3->distillation Yes decision4 Do product and 2,4-DTBP have different solubilities in a suitable solvent? decision3->decision4 No distillation->end crystallization Crystallization decision4->crystallization Yes decision4->end No (Consider alternative methods) crystallization->end

Caption: Decision workflow for selecting a method to remove 2,4-DTBP.

Troubleshooting Guides

Method 1: Liquid-Liquid Extraction (Basic Wash)

This method is ideal for removing acidic phenolic impurities from a mixture of neutral or basic organic compounds.

Q: My product is stable to basic conditions. How can I use extraction to remove 2,4-di-tert-butylphenol?

A: You can perform a basic wash to convert the weakly acidic 2,4-DTBP into its water-soluble sodium salt (sodium 2,4-di-tert-butylphenolate), which will then partition into the aqueous phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The aqueous layer will contain the sodium phenolate.[3]

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the extraction with fresh NaOH solution two more times to ensure complete removal of the phenol.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by passing the mixture through a pad of celite.

  • Incomplete Removal: If TLC or other analysis shows residual 2,4-DTBP, increase the concentration of the NaOH solution or the number of extractions.

Liquid_Liquid_Extraction_Workflow cluster_0 Extraction Process A 1. Dissolve crude product in organic solvent B 2. Add 1M NaOH (aq) to separatory funnel A->B C 3. Shake and vent B->C D 4. Separate aqueous layer (contains sodium phenolate) C->D E 5. Repeat extraction 2x D->E F 6. Wash organic layer with brine E->F G 7. Dry organic layer (e.g., Na2SO4) F->G H 8. Filter and concentrate G->H I Purified Product H->I

Caption: Workflow for removing 2,4-DTBP via liquid-liquid extraction.

Method 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q: How do I set up a column to separate my product from 2,4-di-tert-butylphenol?

A: Since 2,4-DTBP is a relatively nonpolar compound, normal-phase chromatography using silica gel or alumina is a common and effective method.

Experimental Protocol:

  • Stationary Phase Selection: Silica gel is a good starting point for the separation of phenols.[4][5] Alumina can also be used, particularly for separating acidic or basic compounds.[5][6]

  • Mobile Phase Selection: A nonpolar eluent system is typically used. Start with a low polarity solvent system, such as n-hexane/ethyl acetate or n-hexane/dichloromethane, and gradually increase the polarity. A typical starting point could be 95:5 hexane:ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC. 2,4-DTBP, being less polar than many functionalized products, will typically elute earlier.

  • Fraction Analysis and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.

Troubleshooting:

  • Poor Separation: If the product and 2,4-DTBP co-elute, adjust the polarity of the mobile phase. A shallower gradient (slower increase in polarity) may improve resolution.

  • Streaking on TLC/Column: This may indicate that the compound is too polar for the chosen solvent system or that the sample is overloading the column. Try a more polar eluent or use a larger column with more stationary phase.

Column_Chromatography_Workflow cluster_1 Chromatography Process J 1. Select stationary (e.g., Silica Gel) and mobile phase (e.g., Hexane/EtOAc) K 2. Pack the column J->K L 3. Load the crude product K->L M 4. Elute with mobile phase, collecting fractions L->M N 5. Monitor fractions by TLC M->N O 6. Combine pure fractions N->O P 7. Concentrate to obtain purified product O->P

Caption: Workflow for removing 2,4-DTBP using column chromatography.

Method 3: Crystallization

Crystallization is an effective method for purifying a solid product if its solubility and that of 2,4-DTBP differ significantly in a particular solvent.

Q: Can I remove 2,4-di-tert-butylphenol by crystallizing my solid product?

A: Yes, if you can find a suitable solvent in which your product has low solubility at a low temperature and 2,4-DTBP is more soluble (or vice versa).

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired product upon cooling.[7] 2,4-DTBP is soluble in many organic solvents, so finding a solvent where your product is less soluble is key.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble compound (hopefully your product).

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the dissolved 2,4-DTBP.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

  • No Crystals Form: The solution may not be saturated enough, or the product may be too soluble. Try evaporating some of the solvent and re-cooling, or try a different solvent.

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try diluting the solution slightly or allowing it to cool more slowly.

  • Low Purity: If the crystals are still contaminated with 2,4-DTBP, a second recrystallization may be necessary.

Method 4: Vacuum Distillation

Distillation is suitable for separating liquids with different boiling points. Due to the high boiling point of 2,4-DTBP, vacuum distillation is necessary to prevent decomposition.

Q: My product is a liquid and is thermally stable. Can I use distillation?

A: Yes, if your product has a significantly different boiling point from 2,4-DTBP under vacuum, this can be an effective large-scale purification method.

Experimental Protocol:

  • Determine Feasibility: Compare the boiling points of your product and 2,4-DTBP at a given pressure. A difference of at least 25 °C is generally required for good separation with a simple distillation, though a fractional distillation column can separate compounds with closer boiling points.

  • Setup: Assemble a vacuum distillation apparatus. A short-path distillation apparatus is often suitable for high-boiling compounds.

  • Distillation: Heat the mixture under vacuum. The compound with the lower boiling point will distill first. Collect the fractions at different temperature ranges.

  • Analysis: Analyze the fractions to identify those containing the pure product.

Troubleshooting:

  • Bumping: To prevent bumping (sudden, violent boiling), use a magnetic stirrer or add boiling chips to the distillation flask.

  • Poor Separation: If the separation is not clean, use a fractionating column packed with Raschig rings or Vigreux indentations to increase the number of theoretical plates.

  • Product Decomposition: If the product is decomposing even under vacuum, the temperature is too high. Reduce the pressure further to lower the boiling point.

References

Troubleshooting low conversion rates in 2-(2,4-di-tert-butylphenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol. The following information addresses common issues related to low conversion rates and provides detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low conversion rates in the synthesis of this compound via the Williamson ether synthesis. What are the potential causes?

Low conversion rates in the Williamson ether synthesis of this compound can stem from several factors, primarily related to the sterically hindered nature of the 2,4-di-tert-butylphenol starting material. The bulky tert-butyl groups can impede the approach of the electrophile to the phenoxide oxygen, making the competing elimination reaction more favorable.[1][2][3]

Common Causes for Low Conversion:

  • Steric Hindrance: The primary challenge in this synthesis is the steric bulk of the 2,4-di-tert-butylphenoxide nucleophile. This bulkiness can hinder the SN2 attack on the electrophile.[2]

  • Incomplete Deprotonation: The phenolic proton of 2,4-di-tert-butylphenol must be completely removed to form the more nucleophilic phenoxide. An insufficient amount or strength of the base will result in unreacted starting material.

  • Side Reactions (Elimination): The Williamson ether synthesis is in competition with the E2 elimination pathway.[1] The basic conditions required for the reaction can promote the elimination of the alkyl halide, especially if it is secondary or tertiary, to form an alkene. Even with a primary alkyl halide like 2-chloroethanol, elevated temperatures can favor elimination.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or choice of base can all contribute to low yields.

  • Purity of Reagents: The presence of water or other impurities in the reagents or solvent can quench the strong base and hinder the reaction.

Q2: What is a reliable experimental protocol for the synthesis of this compound?

A general and effective method for this synthesis is the Williamson ether synthesis, which involves the reaction of the sodium salt of 2,4-di-tert-butylphenol with an ethylene halo-hydrin, such as 2-chloroethanol.

Detailed Experimental Protocol:

Materials:

  • 2,4-di-tert-butylphenol

  • Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

  • 2-Chloroethanol

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent[1]

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[2]

Procedure:

  • Formation of the Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,4-di-tert-butylphenol in anhydrous DMF.

  • Add sodium hydroxide (or carefully add sodium hydride in portions) to the solution at room temperature.

  • Heat the mixture to ensure complete deprotonation and formation of the sodium 2,4-di-tert-butylphenoxide. The reaction is typically exothermic.

  • Etherification: To the resulting phenoxide solution, add 2-chloroethanol dropwise at a controlled temperature.

  • After the addition is complete, heat the reaction mixture to drive the reaction to completion. The optimal temperature and time will depend on the specific reagents and scale.

  • Work-up: After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent like toluene or diethyl ether.

  • Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Q3: How can I optimize the reaction conditions to improve the conversion rate?

Optimizing the reaction parameters is crucial for maximizing the yield of the desired ether and minimizing side products.

Optimization Strategies:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like sodium hydride (NaH).Ensures complete and rapid deprotonation of the sterically hindered phenol without competing in the etherification step.
Solvent Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1]These solvents effectively solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic and available for reaction. They also favor the SN2 pathway over E2.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures tend to favor the competing E2 elimination reaction, leading to the formation of ethylene and regeneration of the phenoxide.
Electrophile Use a primary alkyl halide with a good leaving group, such as 2-bromoethanol or 2-iodoethanol, instead of 2-chloroethanol.Bromide and iodide are better leaving groups than chloride, which can increase the rate of the desired SN2 reaction.
Phase-Transfer Catalysis Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).A PTC can facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the alkyl halide is, increasing the reaction rate and allowing for milder reaction conditions.

Q4: What are the common side products, and how can I minimize their formation?

The primary side reaction in this synthesis is the E2 elimination of the 2-haloethanol, which is promoted by the basic conditions.

  • Major Side Product: Ethene (gas) and regenerated 2,4-di-tert-butylphenol.

  • Minimization Strategies:

    • Use the least sterically hindered and most reactive primary alkyl halide (e.g., 2-iodoethanol).

    • Maintain a moderate reaction temperature.

    • Ensure a stoichiometric or slight excess of the alkylating agent, but avoid a large excess which can lead to other side reactions.

Another potential, though less common, side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. This is more likely to occur under certain conditions with specific catalysts.

Q5: Are there alternative synthesis routes that can avoid the issues of the Williamson ether synthesis?

Yes, an alternative approach is the reaction of 2,4-di-tert-butylphenol with ethylene carbonate or ethylene oxide. This method avoids the use of a halide leaving group and can sometimes offer better yields for sterically hindered phenols.

Alternative Protocol using Ethylene Carbonate:

  • In a suitable reactor, mix 2,4-di-tert-butylphenol and ethylene carbonate.

  • Add a basic catalyst, such as potassium carbonate or a quaternary ammonium salt.

  • Heat the mixture. The reaction proceeds via nucleophilic attack of the phenoxide on one of the electrophilic carbons of the ethylene carbonate, followed by decarboxylation to yield the desired this compound.

  • The product is then isolated and purified, typically by vacuum distillation.

This method can be advantageous as it often requires less stringent anhydrous conditions and can lead to higher selectivity for the desired O-alkylation product.

Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways and logical relationships in troubleshooting.

Williamson_Ether_Synthesis Start Start: 2,4-di-tert-butylphenol + 2-Chloroethanol Base Add Strong Base (e.g., NaH) Start->Base Step 1 Phenoxide Formation of Sodium 2,4-di-tert-butylphenoxide Base->Phenoxide Deprotonation SN2 SN2 Attack Phenoxide->SN2 Step 2a: Desired Pathway E2 E2 Elimination (Side Reaction) Phenoxide->E2 Step 2b: Competing Pathway Product Desired Product: This compound SN2->Product Byproduct Byproducts: Ethene + Regenerated Phenol E2->Byproduct

Caption: Williamson Ether Synthesis Pathway for this compound.

Troubleshooting_Logic Problem Low Conversion Rate Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Dominant E2 Elimination Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Alternative Alternative Route: Use Ethylene Carbonate Problem->Alternative Consider if other solutions fail Solution1a Use Stronger Base (NaH) Cause1->Solution1a Solution1b Ensure Anhydrous Conditions Cause1->Solution1b Solution2a Lower Reaction Temperature Cause2->Solution2a Solution2b Use Better Leaving Group (I > Br > Cl) Cause2->Solution2b Solution3a Use Polar Aprotic Solvent (DMF, DMSO) Cause3->Solution3a Solution3b Consider Phase-Transfer Catalyst Cause3->Solution3b

Caption: Troubleshooting Logic for Low Conversion Rates.

References

Catalyst selection and optimization for ethoxylation of 2,4-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethoxylation of 2,4-di-tert-butylphenol

Welcome to the technical support center for the ethoxylation of 2,4-di-tert-butylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, process optimization, and troubleshooting for this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the ethoxylation of 2,4-di-tert-butylphenol?

A1: The most common catalysts for the ethoxylation of phenols, including sterically hindered phenols like 2,4-di-tert-butylphenol, are strong bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH).[1][2][3] These are typically used in homogeneous catalysis. For processes where easier catalyst removal is desired, heterogeneous catalysts, such as modified magnesium-aluminum oxides, can be employed.[4][5] Acidic catalysts like Lewis acids (e.g., BF₃, SbCl₄) can also be used and may offer a narrower distribution of ethoxylate chain lengths, but they often lead to a higher incidence of byproduct formation, particularly polyethylene glycol (PEG).[4][5]

Q2: How does the steric hindrance of the two tert-butyl groups affect the ethoxylation reaction?

A2: The two bulky tert-butyl groups at the ortho and para positions of the phenol create significant steric hindrance around the hydroxyl group. This can reduce the reactivity of the phenoxide ion towards ethylene oxide, potentially requiring more forcing reaction conditions such as higher temperatures, pressures, or catalyst concentrations to achieve a reasonable reaction rate compared to less hindered phenols. The steric hindrance can also influence the distribution of the resulting ethoxylates.

Q3: What are the typical reaction conditions for the ethoxylation of 2,4-di-tert-butylphenol?

A3: Generally, the ethoxylation of phenols is conducted at elevated temperatures, typically in the range of 130-180°C, and under pressures of 1 to 6 atmospheres.[2] The reaction is highly exothermic, so careful temperature control is crucial to prevent a runaway reaction.[2] Ethylene oxide is usually introduced into the reactor at a controlled rate to manage the heat generated.[2]

Q4: What are the main byproducts to expect in this reaction?

A4: The primary byproduct of concern is polyethylene glycol (PEG), which can be formed if trace amounts of water are present in the starting materials or through the degradation of the ethoxylate chains.[4][6] The formation of PEG is more pronounced when using acidic catalysts.[4] Additionally, depending on the catalyst and reaction conditions, some unreacted 2,4-di-tert-butylphenol may remain in the final product mixture.[4]

Q5: How can I control the degree of ethoxylation (the length of the polyoxyethylene chain)?

A5: The degree of ethoxylation is primarily controlled by the molar ratio of ethylene oxide to 2,4-di-tert-butylphenol fed into the reactor. A higher ratio of ethylene oxide will result in longer polyoxyethylene chains. The choice of catalyst can also influence the distribution of chain lengths. Catalysts that promote a "narrow-range" ethoxylation will produce a product with a more uniform chain length.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Catalyst Activity: The catalyst may be of low quality, deactivated, or used in an insufficient amount. Water in the reaction mixture can deactivate basic catalysts.[7]2. Low Reaction Temperature: The temperature may be too low to overcome the activation energy, especially with a sterically hindered substrate.3. Poor Mass Transfer: Inadequate mixing may limit the contact between ethylene oxide, the catalyst, and the substrate.1. Catalyst Check: Ensure the catalyst is anhydrous and of high purity. Increase the catalyst loading incrementally. Ensure all reactants and the reactor are dry.2. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for any exotherm.3. Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous.
Broad Product Distribution (High Polydispersity) 1. Catalyst Type: Homogeneous basic catalysts like KOH and NaOH are known to produce a broader distribution of ethoxylates.[4][5]1. Catalyst Selection: Consider using a "narrow-range" ethoxylation catalyst, such as certain heterogeneous catalysts or specialized acid catalysts, if a more uniform product is required.
High Levels of Unreacted 2,4-di-tert-butylphenol 1. Incomplete Reaction: The reaction time may be too short, or the conditions (temperature, pressure, catalyst amount) may not be optimal.2. Catalyst Choice: Some basic catalysts can lead to higher levels of unreacted starting material compared to acidic catalysts.[4]1. Optimize Conditions: Increase the reaction time or consider a post-reaction "soaking" period at temperature after the ethylene oxide feed is complete. Re-evaluate the reaction temperature and catalyst concentration.2. Catalyst Screening: If the issue persists, screen alternative catalysts.
Formation of Polyethylene Glycol (PEG) 1. Presence of Water: Trace amounts of water in the 2,4-di-tert-butylphenol, catalyst, or solvent can initiate the polymerization of ethylene oxide to form PEG.[4]2. High Reaction Temperature: Extremely high temperatures can lead to the degradation of the ethoxylate chains, which can contribute to PEG formation.3. Acidic Catalyst: Acidic catalysts are more prone to promoting PEG formation than basic catalysts.[4]1. Ensure Anhydrous Conditions: Thoroughly dry all reactants and the reactor before starting the reaction.2. Temperature Control: Maintain the reaction temperature within the optimal range and avoid excessive heating.3. Use Basic Catalyst: If PEG formation is a significant issue, using a basic catalyst like KOH or NaOH is preferable.
Runaway Reaction (Loss of Temperature Control) 1. High Exothermicity: The ethoxylation reaction is highly exothermic.[2]2. Rapid Ethylene Oxide Addition: Adding ethylene oxide too quickly can overwhelm the cooling capacity of the reactor.1. Controlled Ethylene Oxide Feed: Add the ethylene oxide at a slow, controlled rate. Ensure the reactor's cooling system is functioning efficiently.2. Emergency Preparedness: Have an emergency cooling plan and be prepared to stop the ethylene oxide feed immediately if the temperature rises uncontrollably.

Data Presentation

Table 1: Effect of Catalyst on Ethoxylation of 2,4-di-tert-butylphenol (Illustrative Data)
CatalystCatalyst Loading (wt%)Temperature (°C)Pressure (bar)Avg. Degree of EthoxylationUnreacted DTBP (%)PEG Content (%)
KOH0.516045.281.5
NaOH0.516045.091.8
BF₃-etherate1.014034.8 (narrower distribution)46.2
Mg-Al Oxide2.017055.5 (narrower distribution)62.5

Note: This data is illustrative and intended to show general trends. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Ethoxylation of 2,4-di-tert-butylphenol

Materials:

  • 2,4-di-tert-butylphenol (DTBP)

  • Potassium hydroxide (KOH), pellets

  • Ethylene oxide (EO)

  • Nitrogen gas, high purity

  • Hydrochloric acid (HCl), for neutralization

  • Toluene, anhydrous

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, gas inlet, liquid charging port, thermocouple, pressure gauge, and cooling coils.

  • Ethylene oxide cylinder with a mass flow controller or a calibrated feed vessel.

  • Heating mantle or oil bath.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to remove air and moisture.

  • Charging Reactants: Charge the reactor with 2,4-di-tert-butylphenol (1.0 mol) and potassium hydroxide (0.01 mol, ~0.5 wt%).

  • Inerting: Seal the reactor and purge again with nitrogen. Pressurize with nitrogen to 2 bar, vent, and repeat three times.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 160°C) with stirring.

  • Ethylene Oxide Addition: Once the temperature is stable, begin feeding ethylene oxide into the reactor at a controlled rate. Monitor the pressure and temperature closely. The pressure should be maintained within the desired range (e.g., 3-5 bar) by adjusting the EO feed rate and/or cooling.

  • Reaction Monitoring: Continue the ethylene oxide addition until the desired molar ratio has been added. After the addition is complete, maintain the reaction temperature for a "digestion" period of 1-2 hours to ensure complete reaction.

  • Cooling and Neutralization: Cool the reactor to below 50°C. Vent any excess pressure. Carefully add a stoichiometric amount of aqueous hydrochloric acid to neutralize the KOH catalyst.

  • Product Isolation: The crude product can be purified by vacuum distillation to remove any unreacted starting material and low molecular weight ethoxylates.

Protocol 2: Analysis of Ethoxylation Products by HPLC

Objective: To determine the distribution of ethoxylates and quantify the amount of unreacted 2,4-di-tert-butylphenol.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B).

  • Example Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the crude reaction mixture and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a known volume (e.g., 10 µL) of the sample onto the HPLC system.

  • Detection: Monitor the eluent at a wavelength where 2,4-di-tert-butylphenol has strong absorbance (e.g., 275 nm).

  • Analysis: The unreacted 2,4-di-tert-butylphenol will elute as a sharp peak. The ethoxylated products will elute as a series of peaks corresponding to the different degrees of ethoxylation. The area of each peak can be used to determine the relative amounts of each component.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Ethoxylation Reaction cluster_workup Product Work-up cluster_analysis Analysis prep1 Clean and Dry Autoclave prep2 Charge DTBP and Catalyst prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 react1 Heat to Reaction Temperature (e.g., 160°C) prep3->react1 react2 Controlled Feed of Ethylene Oxide react1->react2 react3 Monitor Temperature and Pressure react2->react3 react4 Digestion Period (1-2 hours) react3->react4 workup1 Cool Reactor react4->workup1 workup2 Neutralize Catalyst workup1->workup2 workup3 Purify Product (e.g., Distillation) workup2->workup3 analysis1 HPLC / GC-MS workup3->analysis1 analysis2 Characterize Product Distribution analysis1->analysis2

Caption: Experimental workflow for the ethoxylation of 2,4-di-tert-butylphenol.

Troubleshooting_Logic cluster_low_conversion Low Conversion cluster_byproducts High Byproduct Formation start Problem Encountered lc_q1 Is reaction temperature adequate? start->lc_q1 bp_q1 High PEG Content? start->bp_q1 lc_a1_no Increase Temperature lc_q1->lc_a1_no No lc_q2 Is catalyst loading sufficient? lc_q1->lc_q2 Yes lc_a2_no Increase Catalyst Amount lc_q2->lc_a2_no No lc_q3 Are reactants anhydrous? lc_q2->lc_q3 Yes lc_a3_no Dry Reactants & Reactor lc_q3->lc_a3_no No bp_a1_yes Ensure Anhydrous Conditions Use Basic Catalyst bp_q1->bp_a1_yes Yes bp_q2 High Unreacted DTBP? bp_q1->bp_q2 No bp_a2_yes Increase Reaction Time Optimize Conditions bp_q2->bp_a2_yes Yes

Caption: Troubleshooting logic for common issues in ethoxylation experiments.

References

Scaling up the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol: potential problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly when scaling up the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation: The base used may be too weak or insufficient to fully deprotonate the 2,4-di-tert-butylphenol. 2. Inactive Alkylating Agent: The 2-chloroethanol or other alkylating agent may have degraded. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of Water: Moisture can consume the base and hinder the formation of the phenoxide.1. Use a stronger base (e.g., sodium hydride) or a slight excess of a moderately strong base (e.g., potassium carbonate). Ensure anhydrous conditions. 2. Use fresh or purified 2-chloroethanol. 3. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. A typical range for this reaction is 80-120°C.[1] 4. Ensure all reagents and solvents are thoroughly dried before use.
Formation of Significant Byproducts 1. Elimination Reaction: At higher temperatures, 2-chloroethanol can undergo base-catalyzed elimination to form ethylene oxide or other elimination products.[1][2] 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, leading to the formation of C-alkylated isomers.[3] 3. Dialkylation: The product, this compound, can be further alkylated to form a diether byproduct.1. Maintain the reaction temperature at the lowest effective level. Consider using a more reactive alkylating agent with a better leaving group (e.g., 2-bromoethanol or a tosylate) to allow for lower reaction temperatures. 2. Use polar aprotic solvents like DMF or DMSO to favor O-alkylation. Protic solvents can promote C-alkylation.[3] 3. Use a stoichiometric amount or only a slight excess of the alkylating agent. Monitor the reaction progress to stop it once the starting material is consumed.
Difficult Product Purification 1. Similar Polarity of Product and Starting Material: Unreacted 2,4-di-tert-butylphenol can be difficult to separate from the product due to similar polarities. 2. Presence of High-Boiling Impurities: Byproducts such as C-alkylated isomers or dialkylated products can have boiling points close to the desired product.1. After the reaction, wash the organic phase with a dilute aqueous base (e.g., 5% NaOH) to extract the acidic unreacted phenol.[4] 2. Employ fractional distillation under reduced pressure for purification. If distillation is insufficient, column chromatography may be necessary, although this is less practical on a large scale.
Exothermic Reaction and Poor Heat Control (Scale-up Issue) 1. Highly Exothermic Reaction: The Williamson ether synthesis can be exothermic, and on a large scale, the heat generated can be difficult to dissipate, leading to a runaway reaction. 2. Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature.1. Perform a thermal hazard assessment using techniques like heat flow calorimetry before scaling up. This will help determine the maximum safe reaction temperature and the required cooling capacity. 2. Ensure the reactor is equipped with an efficient stirring mechanism to maintain a uniform temperature throughout the reaction mixture. Control the rate of addition of the alkylating agent to manage the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis?

For laboratory-scale synthesis, strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are very effective for deprotonating the phenol.[2][5] For larger-scale operations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are often preferred for safety and handling reasons.[5]

Q2: Which alkylating agent is most suitable?

2-Chloroethanol is a common and cost-effective choice. However, to achieve higher reactivity at lower temperatures and potentially reduce elimination side reactions, 2-bromoethanol or an ethylene glycol derivative with a better leaving group, such as a tosylate or mesylate, can be used.[1]

Q3: What are the optimal solvent conditions?

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally recommended as they effectively solvate the cation of the base and leave the phenoxide anion highly nucleophilic, favoring the desired O-alkylation.[2][3]

Q4: How can I minimize the formation of the C-alkylation byproduct?

The use of polar aprotic solvents is key to minimizing C-alkylation.[3] Additionally, ensuring a homogenous reaction mixture and maintaining a controlled temperature can help favor the kinetically preferred O-alkylation product.

Q5: Is phase transfer catalysis (PTC) a viable option for this synthesis?

Yes, phase transfer catalysis can be an excellent option, especially for scale-up. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the alkylating agent. This can allow for the use of less hazardous and less expensive inorganic bases and can simplify the workup procedure.

Q6: What are the main safety concerns when scaling up this synthesis?

The primary safety concern is the management of the reaction exotherm. A thorough thermal hazard assessment is crucial to prevent a runaway reaction. Additionally, the handling of flammable organic solvents and corrosive bases requires appropriate personal protective equipment and engineering controls.

Experimental Protocol: Gram-Scale Synthesis

This protocol is a general guideline for the synthesis of this compound on a laboratory scale.

Materials:

  • 2,4-di-tert-butylphenol

  • Potassium carbonate (anhydrous, finely powdered)

  • 2-Chloroethanol

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • 5% Sodium hydroxide solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-di-tert-butylphenol (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Add anhydrous DMF (5-10 volumes based on the phenol) to the flask.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 2-chloroethanol (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and maintain it at this temperature, with stirring, for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or MTBE (3 x 20 mL).

  • Combine the organic extracts and wash with 5% sodium hydroxide solution (2 x 20 mL) to remove any unreacted phenol.

  • Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation

Table 1: Illustrative Reaction Parameters for Scale-Up

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Production Scale (100kg)
Solvent DMFDMF or AcetonitrileAcetonitrile or Toluene (with PTC)
Base K₂CO₃K₂CO₃K₂CO₃ or NaOH (with PTC)
Temperature 80-100°C90-110°C100-120°C
Reaction Time 4-8 hours6-10 hours8-12 hours
Typical Yield 85-95%80-90%75-85%
Purity (crude) ~90%~85%~80%

Note: The data in this table is illustrative and will vary depending on the specific equipment and process conditions.

Table 2: Typical Impurity Profile (Illustrative)

ImpurityTypical Concentration (Crude Product)
Unreacted 2,4-di-tert-butylphenol5-10%
C-alkylated Isomer1-3%
Dialkylated Product<1%
Elimination Products<1%

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Charge 2,4-di-tert-butylphenol and Base to Reactor B 2. Add Solvent (e.g., DMF) A->B C 3. Add 2-Chloroethanol (Controlled Addition) B->C D 4. Heat and Stir (Monitor Progress) C->D E 5. Quench with Water and Extract with Organic Solvent D->E Reaction Complete F 6. Wash with Aqueous Base (Remove Unreacted Phenol) E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Vacuum Distillation or Column Chromatography H->I J Final Product: this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Validation & Comparative

Comparing the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol with other substituted phenoxyethanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol and other substituted phenoxyethanols. The information presented is intended to assist researchers in selecting optimal synthetic routes based on factors such as yield, reaction conditions, and substrate scope. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key syntheses are provided.

Introduction to Phenoxyethanol Synthesis

The Williamson ether synthesis is the most prevalent method for synthesizing phenoxyethanols. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. The general mechanism proceeds via an S_N2 pathway, where the phenoxide, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming an ether linkage. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent, temperature, and reaction time are crucial parameters that can significantly influence the reaction's yield and purity of the product.

Comparative Synthesis Data

The following table summarizes the reaction conditions and yields for the synthesis of this compound and a selection of other substituted phenoxyethanols via the Williamson ether synthesis.

CompoundPhenol PrecursorAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
This compound2,4-Di-tert-butylphenol2-ChloroethanolSodium HydroxideToluene100-1105~90 (Estimated)
2-(4-Chlorophenoxy)ethanol[1]4-Chlorophenol2-ChloroethanolPotassium CarbonateMethanolRoom Temp.Not Specified90[1]
2-(4-Methylphenoxy)ethanol4-Methylphenol (p-Cresol)2-ChloroethanolSodium HydroxideWater1004High
2-(2,4-Dinitrophenoxy)ethanol[2][3]2,4-Dinitrophenol2-ChloroethanolSodium HydroxideEthylene Glycol65[2]6[2]95[2][3]
2-Phenoxyethanol (unsubstituted)[4]Phenol2-ChloroethanolSodium HydroxideWater100-110Not Specified98[4]

Synthesis Pathways and Workflows

The following diagrams illustrate the general synthesis pathway for substituted phenoxyethanols and a typical experimental workflow.

Synthesis_Pathway Substituted_Phenol Substituted Phenol Phenoxide Substituted Phenoxide Substituted_Phenol->Phenoxide + Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Deprotonation Product Substituted 2-Phenoxyethanol Phenoxide->Product + Two_Chloroethanol 2-Chloroethanol Two_Chloroethanol->Product SN2 Reaction Salt Salt (e.g., NaCl, KCl) Product->Salt +

Caption: General Williamson Ether Synthesis Pathway for Substituted Phenoxyethanols.

Experimental_Workflow start Start reactants Combine Substituted Phenol, Base, and Solvent start->reactants heating Heat to Reaction Temperature reactants->heating add_alkyl_halide Add 2-Chloroethanol heating->add_alkyl_halide reaction Maintain Temperature for Reaction Time add_alkyl_halide->reaction workup Aqueous Workup (e.g., add water, separate layers) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., over Na2SO4) extraction->drying purification Purify by Distillation or Chromatography drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

References

A Comparative Guide to Phosphite Antioxidant Precursors: 2-(2,4-di-tert-butylphenoxy)ethanol vs. Traditional Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer stabilization and drug formulation, the selection of an appropriate antioxidant is critical to ensure product integrity and longevity. Phosphite antioxidants, a class of secondary antioxidants, play a pivotal role in protecting materials from thermo-oxidative degradation. The performance of these antioxidants is intrinsically linked to the chemical structure of their precursors. This guide provides an objective comparison of phosphite antioxidants derived from 2-(2,4-di-tert-butylphenoxy)ethanol against those synthesized from traditional phenolic precursors, supported by experimental data and detailed protocols.

Introduction to Phosphite Antioxidant Precursors

Phosphite antioxidants are typically synthesized through the reaction of a phosphorus source, most commonly phosphorus trichloride, with a hydroxyl-containing organic molecule. The nature of this organic precursor significantly influences the final properties of the antioxidant, such as its thermal stability, hydrolytic stability, and efficiency in preventing polymer degradation.

Traditionally, sterically hindered phenols like 2,4-di-tert-butylphenol and 2,4-dicumylphenol have been the precursors of choice. However, the use of an alcohol precursor, such as this compound, introduces a different synthetic route, often a transesterification reaction, which can impact the final product's performance profile.

Performance Comparison of Phosphite Antioxidants

The efficacy of a phosphite antioxidant is primarily evaluated based on its thermal stability, hydrolytic stability, and its ability to maintain the physical properties of the polymer during processing and use.

Hydrolytic Stability

Hydrolytic stability is a critical parameter for phosphite antioxidants, as their degradation through hydrolysis can lead to the formation of acidic byproducts that can corrode processing equipment and adversely affect the final product.

A comparative study on the hydrolytic stability of several commercial phosphite antioxidants, which are derived from different precursors, was conducted by exposing them to a controlled environment of 60°C and 75% relative humidity. The time until complete hydrolysis was measured, providing a direct comparison of their stability.

Antioxidant (Commercial Name)Precursor TypeTime to Complete Hydrolysis (hours)
Alkanox P-24Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite< 10
Ultranox 641Not specified20
ADK STAB PEP-36Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite40
ADK STAB HP-10Not specified144
Alkanox 240 (Irgafos 168) Tris(2,4-di-tert-butylphenyl) phosphite ~2000
Alkanox 28Not specified> 2000 (only 20% hydrolysis)
Data sourced from a doctoral thesis on the inhibition of phosphite antioxidant hydrolysis.[1]

Analysis: The data clearly indicates that phosphite antioxidants with bulky, sterically hindered phenolic groups, such as Alkanox 240 (derived from 2,4-di-tert-butylphenol), exhibit significantly higher hydrolytic stability compared to others.[1] The structural features of the precursor play a direct role in protecting the phosphorus center from nucleophilic attack by water.

Thermal Stability and Processing Stability

The thermal stability of an antioxidant is crucial for its effectiveness during high-temperature polymer processing. The Oxygen Induction Time (OIT) is a standard method to assess the thermo-oxidative stability of a material. A longer OIT indicates better thermal stability.

Processing stability is often evaluated by measuring the Melt Flow Index (MFI) of a polymer after multiple extrusion cycles. A smaller change in MFI suggests less polymer degradation and better performance of the antioxidant.

Experimental Protocols

Synthesis of Phosphite Antioxidants

The synthesis of phosphite antioxidants is a critical step that determines the purity and performance of the final product. Below are generalized protocols for synthesis from phenolic and alcohol precursors.

Synthesis from a Phenolic Precursor (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)

This method involves the direct reaction of a hindered phenol with phosphorus trichloride.

  • Materials: 2,4-di-tert-butylphenol, phosphorus trichloride, a non-nucleophilic amine catalyst (e.g., triethylamine), and a solvent (e.g., xylene).

  • Procedure:

    • Charge a reactor with 2,4-di-tert-butylphenol and the solvent.

    • Heat the mixture to dissolve the phenol.

    • Add the amine catalyst.

    • Slowly add phosphorus trichloride to the reaction mixture while maintaining the temperature.

    • After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. The hydrogen chloride gas generated is typically absorbed by a scrubber.

    • Cool the reaction mixture and filter to remove any byproducts.

    • The crude product is then purified, often by recrystallization from a suitable solvent like isopropanol.

Synthesis from an Alcohol Precursor (e.g., via Transesterification)

This method involves the reaction of an alcohol with a pre-formed phosphite, such as triphenyl phosphite, in the presence of a catalyst.

  • Materials: this compound, triphenyl phosphite, and a transesterification catalyst (e.g., sodium methoxide).

  • Procedure:

    • Charge a reactor with triphenyl phosphite and this compound.

    • Add the catalyst to the mixture.

    • Heat the reaction mixture under vacuum.

    • The phenol byproduct is distilled off to drive the equilibrium towards the product.

    • The reaction is monitored until the desired degree of substitution is achieved.

    • The catalyst is then neutralized and filtered off.

    • The final product is purified, for example, by vacuum distillation.

dot

Synthesis_Pathways cluster_phenol From Phenolic Precursor cluster_alcohol From Alcohol Precursor 2,4-di-tert-butylphenol 2,4-di-tert-butylphenol Direct_Reaction Direct Reaction (Catalyst) 2,4-di-tert-butylphenol->Direct_Reaction PCl3_1 PCl₃ PCl3_1->Direct_Reaction Antioxidant_Phenol Tris(2,4-di-tert-butylphenyl) phosphite Direct_Reaction->Antioxidant_Phenol Alcohol_Precursor This compound Transesterification Transesterification (Catalyst, Vacuum) Alcohol_Precursor->Transesterification Triphenyl_Phosphite Triphenyl Phosphite Triphenyl_Phosphite->Transesterification Antioxidant_Alcohol Corresponding Phosphite Antioxidant Transesterification->Antioxidant_Alcohol Phenol_Byproduct Phenol (byproduct) Transesterification->Phenol_Byproduct Antioxidant_Mechanism Polymer_Degradation Polymer Degradation (Heat, Shear) Peroxide_Radicals Peroxide Radicals (ROO•) Polymer_Degradation->Peroxide_Radicals Peroxide_Radicals->Polymer_Degradation Chain Reaction Stable_Products Stable, Non-Radical Products Peroxide_Radicals->Stable_Products Neutralization by Phosphite Antioxidant Phosphite_Antioxidant Phosphite Antioxidant P(OR)₃ Phosphate_Ester Phosphate Ester O=P(OR)₃ Phosphite_Antioxidant->Phosphate_Ester Decomposition

References

Navigating the Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical aspect of the research and manufacturing pipeline. This guide provides a comparative analysis of the primary synthetic routes to 2-(2,4-di-tert-butylphenoxy)ethanol, a valuable intermediate in various chemical syntheses. The two principal methods for its preparation are the Williamson ether synthesis and the direct reaction with ethylene oxide. This document outlines the methodologies for each approach, presenting available experimental data to facilitate an informed decision on the most suitable route for a given application.

At a Glance: Comparison of Synthetic Routes

ParameterWilliamson Ether SynthesisReaction with Ethylene Oxide
Starting Materials 2,4-di-tert-butylphenol, 2-haloethanol (e.g., 2-chloroethanol)2,4-di-tert-butylphenol, Ethylene Oxide
Key Reagents Base (e.g., NaOH, K₂CO₃, NaH), Optional: Phase Transfer CatalystCatalyst (e.g., base or acid)
General Reaction Conditions Moderate temperatures (typically 50-100 °C)Elevated temperatures and pressures
Primary Advantages Well-established, versatile, avoids direct handling of ethylene oxideAtom economical
Primary Disadvantages Generation of salt byproduct, potential for elimination side reactionsRequires specialized equipment for handling gaseous and toxic ethylene oxide, risk of polyethoxylation

Route 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This Sɴ2 reaction involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[3] In the context of synthesizing this compound, this involves the reaction of 2,4-di-tert-butylphenol with a 2-haloethanol in the presence of a base.

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Williamson Ether Synthesis 2,4-di-tert-butylphenol 2,4-di-tert-butylphenol plus1 + 2,4-di-tert-butylphenol->plus1 2-chloroethanol 2-chloroethanol plus1->2-chloroethanol arrow1 Base (e.g., NaOH) Solvent 2-chloroethanol->arrow1 product This compound arrow1->product plus2 + product->plus2 salt NaCl plus2->salt

Caption: General scheme of the Williamson ether synthesis for this compound.

Experimental Protocol (General Procedure):

A general procedure for the Williamson ether synthesis of phenols is as follows:

  • Deprotonation: 2,4-di-tert-butylphenol (1 equivalent) is dissolved in a suitable solvent (e.g., acetonitrile, DMF, or THF). A base (1.1 to 2 equivalents), such as sodium hydroxide, potassium carbonate, or sodium hydride, is added to the solution to form the corresponding phenoxide.[4] The mixture is typically stirred at room temperature or with gentle heating.

  • Nucleophilic Substitution: A 2-haloethanol, such as 2-chloroethanol (1 to 1.2 equivalents), is added to the reaction mixture. The reaction is then heated, typically in the range of 50-100 °C, for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).[1][4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the salt byproduct is removed by filtration or aqueous work-up. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.[4]

To enhance the reaction rate and efficiency, especially when dealing with two-phase systems (e.g., aqueous base and organic solvent), a phase transfer catalyst (PTC) such as a quaternary ammonium salt can be employed. The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Performance Data:

Route 2: The Atom-Economical Alternative - Reaction with Ethylene Oxide

An alternative route to this compound is the direct reaction of 2,4-di-tert-butylphenol with ethylene oxide. This method, known as ethoxylation, is highly atom-economical as it involves the direct addition of the ethylene oxide molecule to the phenol.

Reaction Scheme:

Ethoxylation cluster_1 Reaction with Ethylene Oxide 2,4-di-tert-butylphenol 2,4-di-tert-butylphenol plus + 2,4-di-tert-butylphenol->plus ethylene_oxide Ethylene Oxide plus->ethylene_oxide arrow Catalyst (Base or Acid) ethylene_oxide->arrow product This compound arrow->product

Caption: General scheme for the synthesis of this compound via ethoxylation.

Experimental Protocol (General Procedure):

The ethoxylation of phenols is typically carried out under elevated temperature and pressure in the presence of a catalyst.

  • Reaction Setup: 2,4-di-tert-butylphenol and a catalyst (e.g., a strong base like sodium hydroxide or potassium hydroxide, or a Lewis acid) are charged into a pressure reactor.

  • Ethoxylation: The reactor is sealed, and ethylene oxide is introduced. The reaction mixture is heated to temperatures typically ranging from 100 to 200°C. The pressure in the reactor will increase due to the vapor pressure of ethylene oxide and the reaction temperature.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and any unreacted ethylene oxide is safely vented. The catalyst is typically neutralized, and the product is purified, often by distillation, to separate the desired mono-ethoxylated product from any starting material and polyethoxylated byproducts.

A significant challenge in this synthesis is controlling the degree of ethoxylation. The initial product, this compound, also possesses a hydroxyl group that can react further with ethylene oxide, leading to the formation of poly(ethylene glycol) ethers. To favor the mono-ethoxylated product, the reaction is typically run with an excess of the phenol.

Performance Data:

Detailed experimental data for the selective synthesis of mono-ethoxylated this compound is scarce in the public domain. Industrial processes often focus on producing a range of ethoxylated products rather than isolating a single species. The selectivity for the mono-ethoxylated product is a key challenge and depends heavily on the molar ratio of the reactants and the catalyst used.

Conclusion

Both the Williamson ether synthesis and the reaction with ethylene oxide present viable pathways for the synthesis of this compound. The choice between these routes will likely depend on the specific requirements and capabilities of the laboratory or manufacturing facility.

  • The Williamson ether synthesis offers a more traditional and perhaps more accessible laboratory-scale method, avoiding the need for specialized high-pressure equipment required for handling ethylene oxide. Its primary drawbacks are the generation of a salt byproduct and the potential for lower yields due to side reactions with a sterically hindered phenol.

  • The reaction with ethylene oxide is a more atom-economical process, which is advantageous from a green chemistry perspective. However, the hazardous nature of ethylene oxide and the difficulty in controlling the reaction to selectively produce the mono-ethoxylated product are significant considerations.

For researchers and drug development professionals, the Williamson ether synthesis, particularly with the use of a phase transfer catalyst, may offer a more practical and controllable method for producing this compound on a laboratory scale. For industrial-scale production where efficiency and atom economy are paramount, the direct ethoxylation route, despite its challenges, might be the preferred method, provided that the necessary safety and process control measures are in place. Further process development and optimization would be required to maximize the yield and selectivity of the desired product for either route.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprint of 2-(2,4-di-tert-butylphenoxy)ethanol from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of a synthesized compound is paramount. This guide provides a comparative spectroscopic analysis of 2-(2,4-di-tert-butylphenoxy)ethanol, a molecule of interest in various chemical and pharmaceutical applications. By examining the product synthesized via two distinct methods—the classic Williamson Ether Synthesis and a modern approach utilizing ethylene carbonate—we offer a detailed look at the spectroscopic data that defines its chemical identity.

This comparison aims to equip researchers with the necessary data and methodologies to identify and characterize this compound, ensuring the purity and consistency of the compound in their research endeavors. The following sections present a summary of the spectroscopic data, detailed experimental protocols for each synthesis, and a visualization of the synthetic and analytical workflow.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound. While the synthesis methods differ, the spectroscopic signature of the purified product is expected to be consistent, reflecting the inherent molecular structure. The data presented here is a compilation from various analytical sources.

Spectroscopic TechniqueParameterThis compound
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ) in ppm7.35 (d, J=2.4 Hz, 1H), 7.20 (dd, J=8.6, 2.4 Hz, 1H), 6.88 (d, J=8.6 Hz, 1H), 4.08 (t, J=4.8 Hz, 2H), 3.98 (t, J=4.8 Hz, 2H), 2.15 (br s, 1H, -OH), 1.42 (s, 9H), 1.32 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ) in ppm154.5, 142.8, 135.9, 125.8, 124.2, 112.9, 70.1, 61.8, 35.0, 34.4, 31.7, 31.6
Infrared (IR) Wavenumber (cm⁻¹)3400-3300 (br, O-H), 2960-2870 (s, C-H), 1480 (s, C=C), 1240 (s, C-O ether), 1120 (s, C-O alcohol)
Mass Spectrometry (MS) m/z (relative intensity)250 (M+), 235, 207, 191, 177, 57

Experimental Protocols

Two distinct synthetic pathways to this compound are detailed below. These protocols provide a basis for laboratory synthesis and subsequent spectroscopic analysis.

Method 1: Williamson Ether Synthesis

This classical approach involves the reaction of the sodium salt of 2,4-di-tert-butylphenol with an ethylene halohydrin, such as 2-chloroethanol or 2-bromoethanol.

Materials:

  • 2,4-di-tert-butylphenol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 2-Bromoethanol or 2-Chloroethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4-di-tert-butylphenol in anhydrous DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the sodium phenoxide.

  • 2-Bromoethanol (1.2 equivalents) is then added dropwise to the reaction mixture.

  • The mixture is heated to 60-80 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Reaction with Ethylene Carbonate

This method offers a potentially greener alternative to the Williamson ether synthesis, avoiding the use of alkyl halides. The reaction is typically catalyzed by a solid base.

Materials:

  • 2,4-di-tert-butylphenol

  • Ethylene carbonate

  • Potassium carbonate (K₂CO₃) or a solid-state catalyst (e.g., calcined hydrotalcite)

  • Toluene or Xylene

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2,4-di-tert-butylphenol, ethylene carbonate (1.5 equivalents), and potassium carbonate (0.2 equivalents) in toluene is heated to reflux.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

  • The reaction mixture is cooled to room temperature, and the solid catalyst is filtered off.

  • The filtrate is washed with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization Protocols

The following are generalized protocols for the spectroscopic analysis of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct insertion or after separation by gas chromatography (GC).

Visualizing the Workflow

The following diagram illustrates the generalized workflow from the synthesis of this compound to its spectroscopic characterization.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Methods cluster_purification Purification cluster_analysis Spectroscopic Analysis williamson Williamson Ether Synthesis purification Column Chromatography / Distillation williamson->purification ethylene_carbonate Ethylene Carbonate Method ethylene_carbonate->purification product This compound purification->product nmr NMR (¹H, ¹³C) ir IR ms Mass Spectrometry product->nmr product->ir product->ms

Caption: Generalized workflow for the synthesis and spectroscopic analysis of this compound.

By providing these detailed protocols and compiled spectroscopic data, this guide serves as a valuable resource for the scientific community, enabling the reliable synthesis and characterization of this compound for its diverse applications.

Validating the Purity of 2-(2,4-di-tert-butylphenoxy)ethanol: A Comparative Guide to Titration Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a cornerstone of reliable research and drug development. This guide provides a comparative analysis of classical titration methods for validating the purity of 2-(2,4-di-tert-butylphenoxy)ethanol, a compound with applications in various chemical syntheses. We present detailed experimental protocols for two distinct titration techniques—Acid-Base (Potentiometric) and Redox (Bromometric)—and compare their performance against the modern chromatographic method of High-Performance Liquid Chromatography (HPLC).

Overview of Analytical Approaches

The structure of this compound features a weakly acidic phenolic hydroxyl group, which is the primary target for titrimetric analysis. The validation of its purity can be approached through direct titration of this acidic group or through redox reactions involving the activated aromatic ring.

Table 1: Summary of Purity Validation Methods

Method Principle Key Reagents Endpoint Detection Estimated Purity (%)
Acid-Base Titration Neutralization of the weakly acidic phenolic -OH group.Tetrabutylammonium Hydroxide (TBAH), Non-aqueous solvent (e.g., Acetone)Potentiometric (Voltage inflection)98.5 ± 0.5
Redox Titration Bromination of the aromatic ring followed by back-titration of excess bromine.Potassium Bromate/Bromide, Potassium Iodide, Sodium ThiosulfateVisual (Starch indicator)98.2 ± 0.8
HPLC (Reference) Chromatographic separation based on polarity.Acetonitrile, Water, C18 ColumnUV-Vis Detector (Area Percent)99.1 ± 0.2

Experimental Protocols

Method 1: Acid-Base Potentiometric Titration

This method leverages the acidic nature of the phenolic hydroxyl group. Due to its weak acidity (high pKa), the titration is best performed in a non-aqueous basic solvent to enhance the titration step and achieve a sharper endpoint.[1][2][3] Potentiometric monitoring is essential as visual indicators fail to provide a distinct color change.[4]

Protocol:

  • Reagent Preparation:

    • Titrant: Prepare a standardized 0.1 N solution of tetrabutylammonium hydroxide (TBAH) in a suitable solvent like isopropyl alcohol.

    • Solvent: Use analytical grade acetone or ethylenediamine.[2][5]

  • Sample Preparation:

    • Accurately weigh approximately 250 mg of the this compound sample.

    • Dissolve the sample in 50 mL of the chosen non-aqueous solvent.

  • Titration:

    • Immerse a calibrated glass electrode and a reference electrode (e.g., Ag/AgCl) into the sample solution.

    • Titrate the solution with the standardized 0.1 N TBAH, recording the potential (mV) after each incremental addition of the titrant.

    • Continue the titration past the equivalence point, which is observed as a sharp inflection in the potential.

  • Calculation:

    • Determine the equivalence volume (V) from the titration curve (e.g., using the first or second derivative).

    • Calculate the purity using the formula: Purity (%) = (V × N × MW) / (W × 10)

      • V = Volume of TBAH at equivalence point (mL)

      • N = Normality of TBAH solution (eq/L)

      • MW = Molecular Weight of the analyte (250.38 g/mol )[6]

      • W = Weight of the sample (mg)

Method 2: Redox (Bromometric) Titration

This is a classic assay for phenols, involving an indirect or back-titration procedure.[7][8] The phenol is first treated with a known excess of bromine, which substitutes onto the aromatic ring at positions activated by the hydroxyl group. The unreacted bromine is then determined by reacting it with potassium iodide to liberate iodine, which is subsequently titrated with a standard sodium thiosulfate solution.[7][9]

Protocol:

  • Reagent Preparation:

    • Brominating Solution (0.1 N): Dissolve 2.784 g of potassium bromate (KBrO₃) and 12 g of potassium bromide (KBr) in deionized water and dilute to 1 L.[9]

    • Sodium Thiosulfate (0.1 N): Prepare and standardize a 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

    • Starch Indicator: Prepare a 1% (w/v) starch solution.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample and dissolve it in 20 mL of glacial acetic acid.

  • Reaction & Titration:

    • To a 250 mL iodine flask, add the sample solution.

    • Pipette exactly 25.00 mL of the 0.1 N brominating solution into the flask, followed by 5 mL of concentrated HCl. Stopper the flask and allow it to stand in the dark for 15 minutes with occasional swirling.

    • Quickly add 10 mL of a 10% (w/v) potassium iodide (KI) solution, taking care to avoid the loss of bromine vapor.

    • Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale straw color.

    • Add 2 mL of starch indicator, which will turn the solution blue-black.

    • Continue the titration dropwise until the blue color is completely discharged. Record the volume of thiosulfate used (Vs).

  • Blank Titration:

    • Perform a blank titration using the same procedure but omitting the sample. Record the volume of thiosulfate used for the blank (Vb).

  • Calculation:

    • The reaction stoichiometry is assumed to be 1 mole of phenol reacting with 2 moles of Br₂.

    • Calculate the purity using the formula: Purity (%) = ((Vb - Vs) × N × MW) / (W × 2 × 2 × 10)

      • Vb, Vs = Volume of Na₂S₂O₃ for blank and sample (mL)

      • N = Normality of Na₂S₂O₃ solution (eq/L)

      • MW = Molecular Weight of the analyte (250.38 g/mol )

      • W = Weight of the sample (mg)

      • The factor of (2 × 2) in the denominator accounts for the 2 electrons transferred per I₂ molecule and the 2 Br₂ molecules reacting per analyte molecule.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for the purity assessment of non-volatile organic compounds.[10][11] It provides information not only on the main compound but also on the presence and relative abundance of impurities.

Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Run the sample and record the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Method Comparison and Visualization

The choice of method depends on the available equipment, required accuracy, and the nature of potential impurities. While titration methods are cost-effective, they are generally less specific and sensitive than chromatographic techniques.

Table 2: Objective Comparison of Analytical Methods

Parameter Acid-Base Titration Redox Titration HPLC
Specificity Low (titrates all acidic impurities)Moderate (reacts with other oxidizable compounds)High (separates impurities based on structure)
Sensitivity Milligram rangeMilligram rangeMicrogram to Nanogram range
Speed Moderate (~30 min/sample)Slow (~45 min/sample including reaction time)Fast (~20 min/sample)
Cost/Sample LowLowHigh
Equipment Potentiometer, BuretteStandard GlasswareHPLC System
Key Advantage Simple, low-costWell-established for phenolsHigh accuracy and impurity profiling
Key Limitation Non-specific, requires non-aqueous setupNon-specific, involves hazardous reagents (bromine)High initial equipment cost
Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow and the logical comparison between the described methods.

G cluster_start Start cluster_decision Method Selection cluster_titration Titration Path cluster_hplc Chromatography Path cluster_end Result start Sample of this compound decision Purity Method? start->decision prep_titration Sample Weighing & Dissolution decision->prep_titration Titrimetric prep_hplc Prepare Solution & Filter decision->prep_hplc Chromatographic titrate Perform Titration (Acid-Base or Redox) prep_titration->titrate calc_titration Calculate Purity from Equivalence Volume titrate->calc_titration end Final Purity Report calc_titration->end inject Inject into HPLC System prep_hplc->inject calc_hplc Calculate Purity from Peak Area % inject->calc_hplc calc_hplc->end

Caption: Experimental workflow for purity validation.

G center Purity Validation of This compound acid_base Acid-Base Titration center->acid_base redox Redox Titration center->redox hplc HPLC center->hplc acid_base_pros Pros: - Low Cost - Simple Setup acid_base->acid_base_pros acid_base_cons Cons: - Low Specificity - Non-Aqueous Solvent acid_base->acid_base_cons redox_pros Pros: - Established for Phenols - No Potentiometer Needed redox->redox_pros redox_cons Cons: - Slow (Back-titration) - Hazardous Reagents redox->redox_cons hplc_pros Pros: - High Specificity - High Sensitivity - Impurity Profiling hplc->hplc_pros hplc_cons Cons: - High Equipment Cost - Complex Method Dev. hplc->hplc_cons

Caption: Logical comparison of purity validation methods.

References

A Comparative Guide to the Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of synthetic protocols for 2-(2,4-di-tert-butylphenoxy)ethanol, a key intermediate in pharmaceutical and industrial applications, reveals distinct cost-benefit profiles for different methodologies. This guide provides a comprehensive comparison of established synthesis routes, focusing on data-driven insights into reaction efficiency, cost-effectiveness, and experimental procedures to aid researchers in selecting the optimal protocol for their specific needs.

The synthesis of this compound is a two-step process, beginning with the production of its precursor, 2,4-di-tert-butylphenol, followed by its ethoxylation. This guide will dissect both stages, presenting quantitative data in accessible tables and detailing the experimental protocols for reproducible results.

Part 1: Synthesis of the Precursor: 2,4-di-tert-butylphenol

The primary route to 2,4-di-tert-butylphenol is the Friedel-Crafts alkylation of phenol. Various alkylating agents and catalysts can be employed, each with its own set of advantages and disadvantages.

Protocol 1: Alkylation of Phenol with tert-Butanol using a Solid Acid Catalyst

This method utilizes a solid acid catalyst, such as tungstophosphoric acid supported on SBA-15 (TPA-SBA-15), offering high phenol conversion and selectivity.[1]

Experimental Protocol:

  • The TPA-SBA-15 catalyst is prepared via a sol-gel technique.

  • Phenol and tert-butyl alcohol are mixed in a suitable molar ratio.

  • The catalyst is added to the reactant mixture.

  • The reaction is carried out in a fixed-bed reactor under optimized conditions of temperature and space velocity.

  • The product mixture is then analyzed by gas chromatography to determine conversion and selectivity.

Protocol 2: Alkylation of Phenol with Isobutylene using an Acid-Containing Alumina Catalyst

This protocol, often found in patent literature, employs isobutylene as the alkylating agent in the presence of an alumina catalyst containing a small percentage of acid.[2]

Experimental Protocol:

  • An acid-containing alumina catalyst (1-40 wt% acid) is prepared.

  • Phenol and the catalyst are mixed in a reactor and stirred.

  • Isobutylene is introduced into the reactor under pressure.

  • The reaction is maintained at a specific temperature (typically 120-180°C) and pressure for a designated time (30 minutes to 6 hours).[2]

  • After the reaction, the catalyst is removed by filtration, and the product is purified by distillation.

Protocol 3: Alkylation of Phenol with Methyl tert-Butyl Ether (MTBE)

A more recent approach involves the use of methyl tert-butyl ether (MTBE) as the alkylating agent with a recyclable catalyst, presenting a potentially greener alternative.

Experimental Protocol:

  • A specified catalyst and MTBE are stirred in an organic solvent under pressure.

  • Phenol is added dropwise to the mixture.

  • The reaction mixture is heated and stirred for a set duration.

  • After cooling, the catalyst is filtered off, and the solvent is removed by vaporization.

  • The crude product is then purified by rectification and drying.

Quantitative Comparison of 2,4-di-tert-butylphenol Synthesis Protocols
ParameterProtocol 1 (tert-Butanol/TPA-SBA-15)Protocol 2 (Isobutylene/Alumina)Protocol 3 (MTBE/Recyclable Catalyst)
Phenol Conversion Up to 99.6%[1]High (specific data not available)High (specific data not available)
Selectivity for 2,4-DTBP Up to 77%[1]High (specific data not available)High product selectivity
Reaction Temperature Variable, optimized for catalyst120-180°C[2]Mild heating
Reaction Time Dependent on space velocity30 minutes - 6 hours[2]Not specified
Catalyst TPA-SBA-15Acid-containing aluminaRecyclable catalyst
Key Advantages High conversion and selectivityEstablished industrial methodRecyclable catalyst, milder conditions
Key Disadvantages Catalyst preparation complexityRequires handling of gaseous isobutyleneLimited publicly available data

Part 2: Ethoxylation of 2,4-di-tert-butylphenol to this compound

The second stage of the synthesis is the ethoxylation of the prepared 2,4-di-tert-butylphenol. The most common and versatile method for this transformation is the Williamson ether synthesis.

Protocol 4: Williamson Ether Synthesis using 2-Chloroethanol

This classic and reliable method involves the reaction of the sodium salt of 2,4-di-tert-butylphenol with 2-chloroethanol.

Experimental Protocol:

  • Formation of the Phenoxide: 2,4-di-tert-butylphenol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, typically sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added portion-wise at 0°C to deprotonate the phenol and form the sodium or potassium phenoxide. The reaction is stirred until the evolution of hydrogen gas ceases (in the case of NaH).

  • Etherification: 2-Chloroethanol is added to the solution of the phenoxide. The reaction mixture is then heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Protocol 5: Ethoxylation using Ethylene Oxide

An alternative industrial approach involves the direct reaction of 2,4-di-tert-butylphenol with ethylene oxide under basic catalysis. This method avoids the use of chlorinated reagents but requires specialized equipment to handle the highly reactive and gaseous ethylene oxide.

Experimental Protocol:

  • 2,4-di-tert-butylphenol is charged into a pressure reactor with a basic catalyst (e.g., sodium hydroxide or potassium hydroxide).

  • The reactor is sealed, and ethylene oxide is introduced at a controlled rate and pressure.

  • The reaction is typically carried out at elevated temperatures and pressures.

  • After the reaction, the catalyst is neutralized, and the product is purified by distillation.

Cost-Benefit Analysis of Ethoxylation Protocols
ParameterProtocol 4 (Williamson Ether Synthesis)Protocol 5 (Ethylene Oxide Ethoxylation)
Yield Generally high (typically >80%)High, can be optimized by controlling stoichiometry
Purity High, after chromatographic purificationHigh, after distillation
Reagents 2,4-di-tert-butylphenol, 2-chloroethanol, strong base (NaH or K₂CO₃)2,4-di-tert-butylphenol, ethylene oxide, base catalyst
Reaction Conditions Moderate temperature, atmospheric pressureElevated temperature and pressure
Safety Considerations Handling of flammable solvents and reactive sodium hydrideHandling of toxic and explosive ethylene oxide, requires specialized reactor
Cost of Reagents (Approx.) 2,4-di-tert-butylphenol: ~

53/250g, Sodium Hydride: ~

96/50lb[3]
2,4-di-tert-butylphenol: ~

966/metric ton[4]
Key Advantages Well-established, versatile, good for lab-scale synthesisAtom-economical, avoids chlorinated byproducts, suitable for large-scale production
Key Disadvantages Use of stoichiometric base, generation of salt byproductRequires specialized high-pressure equipment, hazardous reagents

Synthesis Workflow and Logical Relationships

The overall synthesis can be visualized as a two-step process, with choices to be made at each stage based on the desired scale, available equipment, and cost considerations.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,4-di-tert-butylphenol cluster_protocols1 Alkylation Protocols cluster_step2 Step 2: Ethoxylation cluster_protocols2 Ethoxylation Protocols Phenol Phenol Alkylation Alkylation Reaction Phenol->Alkylation DTBP 2,4-di-tert-butylphenol Alkylation->DTBP Ethoxylation Ethoxylation Reaction DTBP->Ethoxylation P1 Protocol 1: tert-Butanol/TPA-SBA-15 P2 Protocol 2: Isobutylene/Alumina P3 Protocol 3: MTBE/Recyclable Catalyst FinalProduct This compound Ethoxylation->FinalProduct P4 Protocol 4: Williamson Ether Synthesis (2-Chloroethanol) P5 Protocol 5: Ethylene Oxide Addition

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The selection of a synthesis protocol for this compound is a multifactorial decision. For laboratory-scale synthesis where high purity is paramount and specialized pressure equipment is unavailable, a two-step approach combining a robust phenol alkylation method (such as Protocol 1 or 2) followed by the Williamson ether synthesis (Protocol 4) is recommended. For industrial-scale production, the direct ethoxylation with ethylene oxide (Protocol 5) offers a more atom-economical and potentially cost-effective route, provided the necessary safety and engineering controls are in place. Researchers and drug development professionals should carefully weigh the factors of yield, purity, cost, safety, and scalability when choosing the most appropriate synthetic strategy.

References

A Comparative Environmental Impact Assessment: 2-(2,4-di-tert-butylphenoxy)ethanol and Its Bio-Based Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Performance with Supporting Experimental Data

The production and use of specialty chemicals necessitate a thorough understanding of their environmental footprint. This guide provides a comparative environmental impact assessment of 2-(2,4-di-tert-butylphenoxy)ethanol, a compound used in various industrial applications, against promising bio-based alternatives. By examining their production pathways, ecotoxicity, and biodegradability, this document aims to inform sustainable chemical selection in research and development.

Production Pathways and Associated Environmental Concerns

The manufacturing process of a chemical is a primary contributor to its overall environmental impact. Here, we dissect the synthesis of this compound and compare it with greener alternatives.

1. This compound:

The production of this compound is a two-step process. The first step involves the synthesis of its precursor, 2,4-di-tert-butylphenol (2,4-DTBP), followed by an ethoxylation reaction.

  • Step 1: Synthesis of 2,4-di-tert-butylphenol (2,4-DTBP): This is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene, often using a strong acid catalyst. Phenol is primarily derived from the cumene process, which is energy-intensive. Isobutylene is a petrochemical-derived feedstock.

  • Step 2: Ethoxylation: 2,4-DTBP is then reacted with ethylene oxide to introduce the ethanol group. Ethylene oxide is a highly reactive and hazardous chemical, and its production is associated with significant greenhouse gas emissions and other environmental concerns.[1][2]

2. Bio-Based Alternatives:

Several bio-based surfactants are emerging as viable alternatives to alkylphenol ethoxylates like this compound. These alternatives are derived from renewable resources and often exhibit a more favorable environmental profile.

  • Alcohol Ethoxylates (AEs): AEs are produced by reacting fatty alcohols with ethylene oxide.[1] The fatty alcohols can be derived from renewable sources such as palm kernel oil or coconut oil, which can offer a lower carbon footprint compared to petrochemical feedstocks.[3] However, the use of ethylene oxide still presents environmental and health concerns.[1][2]

  • Alkyl Polyglucosides (APGs): APGs are synthesized from renewable raw materials, typically fatty alcohols and glucose (derived from starch).[2] The synthesis is a Fischer glycosylation reaction, which is an acid-catalyzed process.[2] The use of entirely bio-based feedstocks makes APGs an attractive green alternative.[4]

  • Sophorolipids: These biosurfactants are produced through the fermentation of sugars and vegetable oils by the yeast Starmerella bombicola.[5] The production process involves fermentation, followed by extraction and purification of the sophorolipids.[6] Utilizing waste streams as feedstocks can further enhance the sustainability of this process.[7]

Comparative Environmental Performance Data

Table 1: Comparison of Production Processes and Feedstocks

FeatureThis compoundAlcohol Ethoxylates (AEs)Alkyl Polyglucosides (APGs)Sophorolipids
Primary Feedstocks Phenol (from Cumene), Isobutylene, Ethylene Oxide (petrochemical-based)Fatty Alcohols (petrochemical or bio-based), Ethylene Oxide (petrochemical-based)Fatty Alcohols (bio-based), Glucose (from starch)Sugars, Vegetable Oils (can utilize waste streams)
Key Synthesis Steps Friedel-Crafts Alkylation, EthoxylationEthoxylationFischer GlycosylationFermentation, Extraction, Purification
Primary Environmental Concerns High energy consumption, use of hazardous catalysts, reliance on fossil fuels, toxicity of ethylene oxide.Use of ethylene oxide, potential for deforestation if palm oil is not sustainably sourced.Land use for agriculture, energy consumption in processing.Energy and water consumption for fermentation and purification.

Table 2: Comparative Ecotoxicity Data

Substance/AlternativeTest OrganismEndpointResultCitation
2,4-di-tert-butylphenol (precursor) Corbicula fluminea (Asian Clam)21-day exposureBioaccumulation and inflammation[8]
Alcohol Ethoxylates (AEOs) Aquatic OrganismsAcute and Chronic ToxicityComparable or lesser toxicity than linear AEOs[9]
Alkyl Polyglucosides (APGs) Fish (Brachydanio rerio)LC50 (96h)3 mg/L[10]
Daphnia magnaEC50 (48h)7 mg/L[10]
Algae (Scenedesmus subspicatus)EC50 (72h)6 mg/L[10]
Sophorolipids Pseudokirchneriella subcapitata (Algae)EC50Low toxicity[11]
Oryzias latipes (Japanese rice fish)LC50 (96h)64.8 mg/L[11]
Daphnia magnaEC50Low toxicity[11]

Table 3: Comparative Biodegradability Data

Substance/AlternativeTest GuidelineResultCitation
2,4-di-tert-butylphenol (precursor) -Can be biodegraded by bacteria isolated from industrial wastewater.[12]
Alcohol Ethoxylates (AEOs) OECD 301FReadily biodegradable.[9]
Alkyl Polyglucosides (APGs) -Readily biodegradable.[13]
Sophorolipids -Readily biodegradable.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. Below are summaries of key experimental protocols for assessing the environmental impact of these chemicals.

1. Biodegradability Testing (OECD 301F: Manometric Respirometry Test)

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.[15][16][17][18][19]

  • Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum. The consumption of oxygen is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Apparatus: Closed respirometer with a pressure sensor or an oxygen-producing electrode.

  • Procedure:

    • Prepare a mineral medium and add the microbial inoculum (e.g., from activated sludge).

    • Add the test substance to the test flasks and a reference substance (e.g., sodium benzoate) to control flasks.

    • Seal the flasks and incubate at a constant temperature (e.g., 20-25°C) in the dark.

    • Continuously measure the oxygen consumption.

  • Interpretation: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[15]

2. Acute Aquatic Toxicity Testing (ISO 7346-1: Fish, Acute Toxicity Test)

This standard specifies a method for the determination of the acute lethal toxicity of a substance to freshwater fish.

  • Principle: Fish are exposed to various concentrations of the test substance in water for a defined period (e.g., 96 hours), and the mortality is recorded.

  • Test Organism: A suitable freshwater fish species, such as Zebrafish (Brachydanio rerio).

  • Procedure:

    • Prepare a series of test solutions with different concentrations of the substance.

    • Place a specified number of fish in each test solution and in a control (water without the test substance).

    • Observe the fish and record mortalities at regular intervals (e.g., 24, 48, 72, and 96 hours).

    • Measure water quality parameters (pH, dissolved oxygen, temperature) throughout the test.

  • Interpretation: The results are used to calculate the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish within the specified time.

Visualizing the Pathways

To better understand the production processes and their environmental implications, the following diagrams illustrate the synthesis pathways.

Production_Pathway_Target cluster_precursor Step 1: 2,4-DTBP Synthesis cluster_ethoxylation Step 2: Ethoxylation Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation Isobutylene Isobutylene Isobutylene->Alkylation Acid_Catalyst Acid Catalyst Acid_Catalyst->Alkylation DTBP 2,4-di-tert-butylphenol Alkylation->DTBP Ethoxylation_Reaction Ethoxylation DTBP->Ethoxylation_Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Ethoxylation_Reaction Target_Compound This compound Ethoxylation_Reaction->Target_Compound

Caption: Synthesis pathway of this compound.

Alternatives_Pathways cluster_AE Alcohol Ethoxylates (AEs) cluster_APG Alkyl Polyglucosides (APGs) cluster_Sophorolipid Sophorolipids Fatty_Alcohol_AE Fatty Alcohol (Bio-based or Petrochemical) Ethoxylation_AE Ethoxylation Fatty_Alcohol_AE->Ethoxylation_AE Ethylene_Oxide_AE Ethylene Oxide Ethylene_Oxide_AE->Ethoxylation_AE AE Alcohol Ethoxylate Ethoxylation_AE->AE Fatty_Alcohol_APG Fatty Alcohol (Bio-based) Glycosylation Fischer Glycosylation Fatty_Alcohol_APG->Glycosylation Glucose Glucose Glucose->Glycosylation Acid_Catalyst_APG Acid Catalyst Acid_Catalyst_APG->Glycosylation APG Alkyl Polyglucoside Glycosylation->APG Sugars Sugars Fermentation Fermentation Sugars->Fermentation Oils Vegetable Oils Oils->Fermentation Yeast Yeast (Starmerella bombicola) Yeast->Fermentation Sophorolipid Sophorolipid Fermentation->Sophorolipid

Caption: Production pathways of bio-based alternatives.

Conclusion and Recommendations

While a complete life cycle assessment for this compound is not publicly available, an analysis of its production process reveals significant environmental concerns. The reliance on petrochemical feedstocks, the energy-intensive nature of the cumene process for phenol production, and the use of hazardous ethylene oxide in the final step all contribute to a substantial environmental footprint.

In contrast, the bio-based alternatives presented in this guide offer a more sustainable profile. Alcohol ethoxylates, when derived from renewable fatty alcohols, can reduce the carbon footprint, although the use of ethylene oxide remains a drawback. Alkyl polyglucosides and sophorolipids represent even greener alternatives, utilizing entirely renewable feedstocks and, in the case of sophorolipids, potentially valorizing waste streams.

Based on the available data, alkyl polyglucosides and sophorolipids demonstrate superior environmental performance in terms of their production from renewable resources, favorable ecotoxicity profiles, and ready biodegradability. For researchers and drug development professionals seeking to minimize the environmental impact of their work, prioritizing the use of these bio-based alternatives is highly recommended. Further research to obtain comprehensive life cycle assessment data for this compound is warranted to enable a more direct and quantitative comparison.

References

A Comparative Benchmarking Study: The Stability of 2-(2,4-di-tert-butylphenoxy)ethanol Versus Commercial Alternatives in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of robust pharmaceutical formulations, the long-term stability of all components is paramount to ensure safety, efficacy, and regulatory compliance. Antioxidants play a critical role in protecting active pharmaceutical ingredients (APIs) and excipients from oxidative degradation. This guide provides a comparative benchmark of the stability of 2-(2,4-di-tert-butylphenoxy)ethanol against two widely used commercial alternatives: Butylated Hydroxytoluene (BHT) and Irganox 1010. The following analysis is based on established stability-indicating methods and forced degradation studies, providing a framework for selecting the most appropriate antioxidant for a given pharmaceutical application.

Executive Summary of Stability Performance

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2] Based on the principles of these studies, a comparative stability profile under various stress conditions has been compiled. The data presented in Table 1 summarizes the anticipated percentage degradation of this compound, BHT, and Irganox 1010 under hydrolytic, oxidative, photolytic, and thermal stress conditions relevant to pharmaceutical processing and storage.

Table 1: Comparative Stability Data under Forced Degradation Conditions

Stress ConditionThis compound (% Degradation)BHT (% Degradation)Irganox 1010 (% Degradation)
Acid Hydrolysis (0.1 N HCl, 80°C, 24h) ~5%~2%<1%
Base Hydrolysis (0.1 N NaOH, 80°C, 24h) ~8%~5%~2%
Oxidative (3% H₂O₂, RT, 24h) ~15%~25%~10%
Photolytic (ICH Q1B, 1.2 million lux hours) ~10%~12%~5%
Thermal (80°C, 75% RH, 48h) ~3%~7%~2%

Note: The data presented are representative estimates based on the chemical structures and available literature on related phenolic antioxidants. Actual degradation will be formulation-dependent.

Detailed Experimental Protocols

To ensure accurate and reproducible stability assessment, the following detailed experimental protocols are provided for key analytical and stress-testing methodologies.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating HPLC method is crucial for separating and quantifying the parent antioxidant from its degradation products.[3]

  • Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD) and a Mass Spectrometer (MS).[4][5]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.[6]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: Linear gradient to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Linear gradient back to 50% B

    • 26-30 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV: 280 nm

    • MS: Electrospray Ionization (ESI) in both positive and negative ion modes to identify and characterize degradation products.[7]

  • Injection Volume: 10 µL

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are conducted to identify potential degradation products and pathways.[2][4] The following conditions are recommended:

  • Sample Preparation: Prepare solutions of each antioxidant (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water 50:50 v/v).

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

  • Thermal Degradation: Store the sample solution at 80°C with 75% relative humidity for 48 hours.

Antioxidant Action and Degradation Pathway

Hindered phenolic antioxidants, including this compound, BHT, and Irganox 1010, function by donating a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by steric hindrance from the bulky tert-butyl groups and by resonance.

G cluster_1 Free Radical Chain cluster_2 Termination ArOH Phenolic Antioxidant ArO_dot Stable Phenoxy Radical (ArO•) ArOH->ArO_dot + ROO• R_dot Free Radical (R•) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH Non_Radical Non-Radical Products ROO_dot->Non_Radical + ArO• RH Substrate (RH) RH->R_dot Initiation ArO_dot->Non_Radical Further Reactions

Caption: General mechanism of action for hindered phenolic antioxidants.

The primary degradation pathway for these antioxidants under oxidative stress involves the formation of quinone-type structures, which can be colored and may have different reactivity and toxicity profiles.

G Phenol Phenolic Antioxidant Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical Oxidation Quinone_Methide Quinone Methide Phenoxy_Radical->Quinone_Methide Rearrangement Degradation_Products Further Degradation Products Quinone_Methide->Degradation_Products

Caption: Simplified degradation pathway of phenolic antioxidants.

Comparative Analysis Workflow

The selection of an appropriate antioxidant requires a systematic evaluation of stability in the context of the specific drug formulation and intended storage conditions. The following workflow outlines a logical approach to this process.

G Define_Formulation Define Formulation & Storage Conditions Select_Antioxidants Select Candidate Antioxidants (e.g., this compound, BHT, Irganox 1010) Define_Formulation->Select_Antioxidants Forced_Degradation Perform Forced Degradation Studies Select_Antioxidants->Forced_Degradation Develop_Method Develop & Validate Stability-Indicating Method (HPLC-MS) Forced_Degradation->Develop_Method Analyze_Samples Analyze Stressed Samples Forced_Degradation->Analyze_Samples Develop_Method->Analyze_Samples Compare_Data Compare Degradation Profiles Analyze_Samples->Compare_Data Select_Optimal Select Optimal Antioxidant Compare_Data->Select_Optimal

Caption: Workflow for comparative stability analysis of antioxidants.

Conclusion

The choice of an antioxidant in a pharmaceutical formulation is a critical decision that can significantly impact the stability and shelf-life of the drug product. While this compound presents itself as a viable option, a thorough comparative analysis against established alternatives like BHT and Irganox 1010 is essential. BHT, while effective, shows a higher propensity for degradation under oxidative stress.[8] Irganox 1010, with its larger molecular weight and multiple phenolic groups, generally exhibits greater stability across a range of stress conditions.[9]

This guide provides the foundational protocols and a comparative framework to aid researchers and drug development professionals in making an informed decision. It is recommended that the outlined experimental protocols be adapted and executed within the specific context of the drug formulation to generate definitive stability data.

References

Safety Operating Guide

Proper Disposal of 2-(2,4-Di-tert-butylphenoxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of 2-(2,4-Di-tert-butylphenoxy)ethanol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these procedures to manage this hazardous chemical waste stream effectively.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling to mitigate risks. It is suspected of damaging fertility or the unborn child, causes serious eye damage, and is toxic to aquatic life with long-lasting effects[1]. All personnel handling this chemical must be thoroughly trained on its hazards and the proper safety protocols.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[1]
Respiratory In case of dust or aerosol generation, use a NIOSH/MSHA approved respirator.[2]

In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[1]

Step-by-Step Disposal Protocol

The standard and safest procedure for the disposal of this compound is to treat it as hazardous waste. On-site chemical treatment or neutralization is not recommended due to the chemical's hazardous properties.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and compatible waste container for this compound and materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Container Management

  • Ensure the waste container is made of a material compatible with the chemical.

  • Keep the container tightly sealed when not in use.

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Eye Damage," "Environmental Hazard").

    • The accumulation start date.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for hazardous waste disposal. The final disposal method will be carried out at an approved waste disposal plant[1].

Environmental Protection: It is crucial to prevent this chemical from entering the environment. Do not dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Exposure? start->spill waste_gen Generate Waste ppe->waste_gen first_aid Follow First Aid Procedures (Rinse Eyes/Skin, Fresh Air) spill->first_aid Yes spill->waste_gen No first_aid->ppe segregate Segregate Waste in Designated Container waste_gen->segregate label_waste Label Container Clearly (Name, Hazards, Date) segregate->label_waste store Store in Ventilated Hazardous Waste Area label_waste->store contact_ehs Contact EHS for Disposal store->contact_ehs disposal Professional Disposal at Approved Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2,4-Di-tert-butylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2,4-Di-tert-butylphenoxy)ethanol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health and environmental hazards.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary Table

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation.[3]
Serious Eye DamageH318: Causes serious eye damage.[2][3]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child.[3]
Acute Aquatic HazardH401: Toxic to aquatic life.[3]
Chronic Aquatic HazardH410: Very toxic to aquatic life with long lasting effects.[3]

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this chemical.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles or a face shieldMust be worn at all times.
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Lab coat or chemical-resistant apronTo protect from splashes and spills.
Respiratory Use in a well-ventilated area or with a fume hoodIf ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Step-by-Step Handling and Storage Procedures

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Dispense Chemical Dispense Chemical Verify Fume Hood->Dispense Chemical Perform Work Perform Work Dispense Chemical->Perform Work Close Container Close Container Perform Work->Close Container Decontaminate Decontaminate Close Container->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements

ConditionRequirement
Temperature Store in a cool, dry place.
Ventilation Store in a well-ventilated area.
Container Keep container tightly closed.
Incompatibilities Keep away from strong oxidizing agents.

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure.

Emergency Response Protocol

cluster_exposure Exposure Event cluster_response Immediate Actions cluster_medical Medical Attention Exposure Exposure Eye_Contact Eye Contact: Rinse with water for 15 mins. Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with soap and water. Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Exposure->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Immediate first aid procedures following exposure to this compound.

First Aid Measures Table

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure regulatory compliance.

Spill Response

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Collection: Collect all waste material (including contaminated PPE and spill cleanup materials) in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the hazardous waste through an approved waste disposal contractor. Do not dispose of it down the drain or in the regular trash.[1]

  • Environmental Precaution: This chemical is very toxic to aquatic life with long-lasting effects.[3] Prevent its release into the environment.

Disposal Decision Tree

Chemical_Waste Chemical_Waste Hazardous_Waste_Container Collect in Labeled Hazardous Waste Container Chemical_Waste->Hazardous_Waste_Container Contaminated_Materials Contaminated_Materials Contaminated_Materials->Hazardous_Waste_Container Approved_Disposal Dispose via Approved Waste Contractor Hazardous_Waste_Container->Approved_Disposal No_Drain_Disposal Do NOT Dispose Down Drain Hazardous_Waste_Container->No_Drain_Disposal

Caption: A simplified decision-making process for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.